Product packaging for Iforrestine(Cat. No.:CAS No. 125287-08-3)

Iforrestine

Cat. No.: B15417809
CAS No.: 125287-08-3
M. Wt: 284.27 g/mol
InChI Key: MCNNCDFRSLCHRM-UHFFFAOYSA-N
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Description

Iforrestine is a useful research compound. Its molecular formula is C14H12N4O3 and its molecular weight is 284.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N4O3 B15417809 Iforrestine CAS No. 125287-08-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125287-08-3

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

IUPAC Name

16-amino-15-oxa-3,10,17-triazatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),4,12,14(18),16-pentaene-2,9-dione

InChI

InChI=1S/C14H12N4O3/c15-14-17-11-9(21-14)5-4-7-10(11)13(20)18-6-2-1-3-8(18)12(19)16-7/h2,4-6,8H,1,3H2,(H2,15,17)(H,16,19)

InChI Key

MCNNCDFRSLCHRM-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)NC3=C(C4=C(C=C3)OC(=N4)N)C(=O)N2C=C1

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Architecture of Iforrestine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

MURDOCH, Western Australia – A comprehensive technical guide detailing the chemical structure, properties, and analytical methodologies for (+)-Iforrestine, a potent nephrotoxin isolated from the native Australian plant Isotropis forrestii, has been compiled for researchers, scientists, and professionals in drug development. This document consolidates available data to facilitate further investigation into its toxicological profile and potential pharmacological applications.

Iforrestine, a complex heterocyclic alkaloid, has been identified as the causative agent behind the acute renal proximal tubular necrosis observed in livestock that ingest Isotropis forrestii.[1] The definitive elucidation of its intricate molecular structure was achieved through single-crystal X-ray diffraction analysis.

Chemical Structure and Properties

The chemical identity of (+)-Iforrestine has been established through rigorous spectroscopic and crystallographic studies.

Table 1: Chemical Identifiers and Properties of this compound

IdentifierValueSource
IUPAC Name [(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25R)-19,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0¹,²⁰.0³,²³.0⁷,¹²]pentacosa-7(12),8,10-trien-18-yl] benzoatePubChem
Molecular Formula C₄₃H₄₉NO₁₈PubChem
Molecular Weight 867.8 g/mol PubChem
SMILES String CC1=C(C2=C(C=C1)N3C(=O)C(C(C(C3=O)OC(=O)C)OC(=O)C)C(C(C4(C(C(C(O2)C)OC(=O)C5=CC=CC=C5)OC(=O)C)COC(=O)C)OC(=O)C)(C)O)C)CPubChem
Appearance Orthorhombic crystals[1]

Note: The IUPAC name and SMILES string are based on the compound "Forrestine" (PubChem CID: 44583880), which is presumed to be identical to (+)-Iforrestine based on available literature.

Experimental Protocols

The isolation and structural characterization of this compound involved a multi-step process, as outlined in the primary literature.

Isolation of (+)-Iforrestine from Isotropis forrestii**

A detailed protocol for the extraction and purification of this compound from the dried plant material is crucial for obtaining the natural product for further studies. The general workflow is as follows:

Isolation_Workflow Plant Dried Isotropis forrestii plant material Extraction Extraction with organic solvents Plant->Extraction Filtration Filtration and concentration Extraction->Filtration Chromatography Column chromatography Filtration->Chromatography Purification Further purification steps Chromatography->Purification This compound (+)-Iforrestine Purification->this compound

Caption: General workflow for the isolation of (+)-Iforrestine.

Structure Elucidation by X-ray Crystallography

The three-dimensional arrangement of atoms in this compound was unequivocally determined using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and stereochemistry.

Xray_Crystallography_Workflow Crystal High-quality single crystal of this compound Diffractometer Mounting on a goniometer head in an X-ray diffractometer Crystal->Diffractometer Xray Irradiation with monochromatic X-rays Diffractometer->Xray Diffraction Collection of diffraction data Xray->Diffraction Processing Data processing and structure solution Diffraction->Processing Refinement Structure refinement Processing->Refinement Structure Final 3D molecular structure Refinement->Structure

Caption: Key steps in the structure elucidation of this compound by X-ray crystallography.

Biological Activity and Signaling Pathways

The primary reported biological effect of this compound is its nephrotoxicity, specifically targeting the proximal tubules of the kidneys.[1] The precise molecular mechanism and the signaling pathways involved in this toxicity are not yet fully elucidated and represent a critical area for future research.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Observations (as reported in the literature)Reference
¹H NMR Data consistent with the proposed structure.[1]
¹³C NMR Data consistent with the proposed structure.[1]
Mass Spectrometry Molecular ion peak corresponding to the molecular formula.[1]
Infrared (IR) Spectroscopy Characteristic absorption bands for functional groups present.[1]

Note: Specific peak assignments and detailed spectra are available in the original publication by Colegate et al., 1989.

Further research is warranted to explore the full toxicological and potential therapeutic profile of this complex natural product. The detailed structural and methodological information provided in this guide is intended to serve as a foundational resource for such endeavors.

References

Iforrestine and its Analogs: A Review of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Introduction

Iforrestine is a natural product isolated from the Australian native shrub Isotropis forrestii. The presence of this compound in the plant has been linked to severe toxicity in livestock, primarily characterized by acute cardiotoxicity and subsequent renal failure. This whitepaper provides a comprehensive overview of the currently available scientific literature regarding the biological activity of this compound. Due to a notable scarcity of in-depth molecular and quantitative studies, this document will focus on the observed toxicological effects and highlight areas where further research is critically needed. At present, there is no publicly available information on the synthesis or biological evaluation of this compound analogs.

Toxicological Profile of this compound

The primary body of research on this compound is centered on its toxic effects in vivo, particularly in sheep that have ingested Isotropis forrestii. The compound is identified as the principal toxin responsible for the plant's poisonous nature.

Observed Clinical Signs and Pathology

Ingestion of this compound-containing plant material leads to a rapid onset of severe clinical signs. These observations are summarized in the table below.

Organ System AffectedClinical Signs and Pathological Findings
Cardiovascular Acute cardiotoxicity is a primary and often fatal effect. The specific underlying mechanism at the molecular level has not been elucidated in the available literature.
Renal Severe nephrotoxicity is consistently observed. This manifests as glycosuria, enzymuria, and proteinuria. Histopathological examination reveals extensive proximal tubular epithelial necrosis, leading to acute primary renal failure. This is characterized by oliguria and azotemia.
Neuromuscular Muscle spasms are a reported clinical sign of intoxication.
Systemic Other systemic effects include anorexia, a lowering of body temperature, gastroenteritis, and pneumonia. In many cases, ingestion leads to sudden death.
Quantitative Toxicological Data

A thorough review of the scientific literature reveals a significant gap in quantitative toxicological data for this compound. No studies providing specific values such as LD50 (median lethal dose) or IC50 (half-maximal inhibitory concentration) on cardiac or renal cell lines were identified. This lack of data prevents a detailed assessment of its potency and a direct comparison with other known cardiotoxins.

Experimental Protocols

Detailed experimental protocols for the in vivo toxicological studies are not extensively described in the available literature. However, one study on the nephrotoxicity of Isotropis forrestii in sheep involved the following general procedure:

  • Preparation of Dosing Material: Dried and milled Isotropis forrestii was suspended in water.

  • Animal Dosing: Sheep were administered a single toxic dose of the plant material suspension via drenching.

  • Monitoring and Sample Collection: The animals were monitored for the onset of clinical signs. Urine samples were collected to analyze for glycosuria, enzymuria, and proteinuria.

  • Post-mortem Examination: Following euthanasia or death, gross pathological examination of organs, particularly the kidneys, was performed.

  • Histopathology: Kidney tissue samples were collected, prepared, and examined histologically and ultrastructurally to identify cellular damage.

Putative Biological Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its toxic effects remain uninvestigated. Based on the observed pathology, a high-level logical diagram can be proposed to illustrate the progression of this compound toxicity.

Iforrestine_Toxicity_Pathway Ingestion Ingestion of Isotropis forrestii This compound This compound (Active Toxin) Ingestion->this compound Cardiotoxicity Acute Cardiotoxicity This compound->Cardiotoxicity Nephrotoxicity Acute Nephrotoxicity This compound->Nephrotoxicity Sudden_Death Sudden Death Cardiotoxicity->Sudden_Death Proximal_Tubule_Necrosis Proximal Tubular Epithelial Necrosis Nephrotoxicity->Proximal_Tubule_Necrosis Renal_Failure Renal Failure Proximal_Tubule_Necrosis->Renal_Failure

Iforrestine cardiotoxicity mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Cardiotoxicity of Ifosfamide

Introduction

Ifosfamide is an alkylating chemotherapeutic agent widely used in the treatment of various solid tumors and hematological malignancies.[1][2] Despite its efficacy, the clinical use of ifosfamide is associated with a spectrum of toxicities, including a notable risk of cardiotoxicity, particularly at high doses.[1][3] This cardiotoxicity can manifest as a range of cardiac adverse events, from asymptomatic electrocardiogram (ECG) changes and arrhythmias to severe and sometimes fatal congestive heart failure and myocardial depression.[1][2][4] Understanding the underlying molecular and cellular mechanisms of ifosfamide-induced cardiotoxicity is crucial for the development of effective preventative and therapeutic strategies, ensuring safer use of this important anticancer drug. This guide provides a comprehensive overview of the current understanding of the mechanism of action of ifosfamide cardiotoxicity, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action of Ifosfamide Cardiotoxicity

The cardiotoxic effects of ifosfamide are primarily attributed to its metabolic activation and the subsequent generation of toxic metabolites.[5] Ifosfamide itself is a prodrug that is metabolized by cytochrome P450 enzymes in the liver to produce active alkylating metabolites, including phosphoramide mustard, and toxic byproducts such as acrolein and chloroacetaldehyde.[5][6]

The prevailing hypothesis for ifosfamide-induced cardiotoxicity centers on the induction of oxidative stress.[7] The metabolic byproducts of ifosfamide are thought to play a significant role in the generation of reactive oxygen species (ROS) within cardiomyocytes.[5] This surge in ROS can overwhelm the endogenous antioxidant defense mechanisms, leading to oxidative damage to critical cellular components, including lipids, proteins, and DNA.[8]

While mitochondrial dysfunction is a common pathway for drug-induced cardiotoxicity, the direct role of ifosfamide on mitochondria is not fully elucidated. Some studies suggest that ifosfamide's toxic metabolites may impair mitochondrial function, leading to a decrease in ATP production and further ROS generation.[9] However, at least one in vitro study using isolated mitochondria from rat hearts found that ifosfamide did not directly cause significant mitochondrial dysfunction, suggesting that the cardiotoxic effects may be mediated by pathways upstream of direct mitochondrial interaction.[10][11]

The accumulation of oxidative damage and potential mitochondrial dysfunction can trigger downstream signaling pathways leading to cardiomyocyte apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[8] This loss of cardiac muscle cells ultimately compromises cardiac function, leading to the clinical manifestations of ifosfamide cardiotoxicity.

Signaling Pathways in Ifosfamide Cardiotoxicity

The molecular signaling pathways involved in ifosfamide cardiotoxicity are complex and likely involve multiple interconnected cascades. The generation of ROS by ifosfamide's metabolites is a central event that can activate several downstream pathways culminating in cellular injury.

Ifosfamide_Cardiotoxicity_Pathway Ifosfamide Ifosfamide Metabolites Toxic Metabolites (Acrolein, Chloroacetaldehyde) Ifosfamide->Metabolites Hepatic Metabolism (CYP450) ROS Increased ROS Production Metabolites->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDamage Mitochondrial Dysfunction OxidativeStress->MitochondrialDamage DNA_Damage DNA Damage OxidativeStress->DNA_Damage Lipid_Peroxidation Lipid Peroxidation OxidativeStress->Lipid_Peroxidation Protein_Oxidation Protein Oxidation OxidativeStress->Protein_Oxidation Apoptosis Apoptosis / Necrosis MitochondrialDamage->Apoptosis CardiacDysfunction Cardiac Dysfunction (Arrhythmias, Heart Failure) Apoptosis->CardiacDysfunction DNA_Damage->Apoptosis Lipid_Peroxidation->Apoptosis Protein_Oxidation->Apoptosis

Caption: Proposed signaling pathway of ifosfamide-induced cardiotoxicity.

Quantitative Data on Ifosfamide Cardiotoxicity

The cardiotoxicity of ifosfamide is notably dose-dependent.[1][3] The following tables summarize quantitative data from clinical and preclinical studies.

Table 1: Clinical Manifestations of Ifosfamide Cardiotoxicity

Dose RangeCardiac Adverse EventIncidenceReference
6.5 g/m² to 10 g/m² (fractionated)Supraventricular arrhythmias, ST-T wave changesNot specified, reported in a case series[2]
10 g/m² to 18 g/m²Congestive heart failure17% (9 of 52 patients)[4]
1.2 to 2 g/m²/day for 5 daysLow-grade arrhythmiasNot specified[3]
10 to 18 g/m²Congestive heart failureSignificant, dose-related incidence[3]

Table 2: Preclinical Data on Ifosfamide Cardiotoxicity

Model SystemIfosfamide Concentration/DoseEndpointResultReference
Zebrafish (Danio rerio) embryosNot specifiedHeart rateIncreased heart rate (tachycardia)[12]
Isolated rat heart mitochondriaVarious concentrationsMitochondrial function (SDH activity, swelling, ROS, MMP)No direct deleterious alterations[10]

Experimental Protocols for Assessing Ifosfamide Cardiotoxicity

A variety of in vitro and in vivo models are utilized to investigate the mechanisms of ifosfamide cardiotoxicity and to screen for potential protective agents.

In Vitro Assessment using Cardiomyocyte Cell Lines (e.g., H9c2)
  • Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Drug Exposure: Cells are seeded in appropriate culture plates and, upon reaching a desired confluency, are treated with varying concentrations of ifosfamide or its active metabolites for specific durations (e.g., 24, 48 hours).

  • Cell Viability Assays:

    • MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.

    • LDH Assay: To quantify cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.

  • Oxidative Stress Measurement:

    • DCFDA Staining: To measure intracellular ROS production using the fluorescent probe 2',7'-dichlorofluorescin diacetate.

    • MitoSOX Red Staining: To specifically detect mitochondrial superoxide.[13]

  • Mitochondrial Function Assays:

    • JC-1 Staining: To measure changes in mitochondrial membrane potential.

    • Seahorse XF Analyzer: To assess mitochondrial respiration and glycolysis.

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide Staining: To detect early and late apoptotic cells by flow cytometry.

    • Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases in apoptosis.

In Vivo Assessment using Animal Models (e.g., Rodents, Zebrafish)
  • Animal Models:

    • Rodents (Rats, Mice): Allow for detailed physiological and histopathological analysis.

    • Zebrafish (Danio rerio): Offer a high-throughput model for assessing developmental cardiotoxicity due to their rapid external development and transparent embryos.[12]

  • Drug Administration: Ifosfamide is administered via appropriate routes (e.g., intraperitoneal injection in rodents) at various doses and schedules.

  • Cardiac Function Assessment:

    • Echocardiography: To non-invasively measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening, and wall motion.[14]

    • Electrocardiography (ECG): To monitor for arrhythmias and changes in cardiac electrical activity.

  • Biomarker Analysis: Blood samples are collected to measure cardiac biomarkers such as troponin I and creatine kinase-MB (CK-MB).

  • Histopathological Analysis: Heart tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, Masson's trichrome) to evaluate for myocardial damage, fibrosis, and inflammation.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo CellCulture Cardiomyocyte Culture (e.g., H9c2) DrugExposure_invitro Ifosfamide Exposure CellCulture->DrugExposure_invitro Viability Cell Viability Assays (MTT, LDH) DrugExposure_invitro->Viability ROS_invitro Oxidative Stress Assays (DCFDA, MitoSOX) DrugExposure_invitro->ROS_invitro Mitochondria_invitro Mitochondrial Function (JC-1, Seahorse) DrugExposure_invitro->Mitochondria_invitro Apoptosis_invitro Apoptosis Assays (Annexin V, Caspase) DrugExposure_invitro->Apoptosis_invitro AnimalModel Animal Model (Rodent, Zebrafish) DrugExposure_invivo Ifosfamide Administration AnimalModel->DrugExposure_invivo CardiacFunction Cardiac Function (Echocardiography, ECG) DrugExposure_invivo->CardiacFunction Biomarkers Biomarker Analysis (Troponin, CK-MB) DrugExposure_invivo->Biomarkers Histopathology Histopathology DrugExposure_invivo->Histopathology

Caption: Experimental workflow for assessing ifosfamide cardiotoxicity.

Conclusion

The cardiotoxicity of ifosfamide represents a significant clinical challenge, particularly with high-dose regimens. The underlying mechanism is complex and appears to be driven by the generation of toxic metabolites that induce oxidative stress, leading to cardiomyocyte damage and dysfunction. While the involvement of direct mitochondrial toxicity remains an area of active investigation, the central role of reactive oxygen species is well-supported. The use of robust in vitro and in vivo experimental models is essential for further elucidating the precise molecular pathways and for the development of targeted cardioprotective strategies. Future research should focus on identifying specific downstream targets of ifosfamide-induced oxidative stress and on the clinical validation of potential therapeutic interventions to mitigate this serious adverse effect.

References

In Silico Prediction of Forrestine Targets: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Forrestine, a complex diterpenoid natural product isolated from Tripterygium wilfordii, presents a compelling case for modern drug discovery efforts. While other constituents of this plant, such as triptolide and celastrol, have been extensively studied for their anti-inflammatory and immunosuppressive properties, the specific biological targets of Forrestine remain largely uncharacterized. This technical guide outlines a comprehensive in silico workflow designed to predict and elucidate the molecular targets of Forrestine, thereby accelerating its development as a potential therapeutic agent. The methodologies described herein are tailored for researchers and scientists in the field of drug development, providing a robust framework for hypothesis generation and experimental validation.

Forrestine: Structure and Known Biological Context

Forrestine is a structurally intricate diterpenoid with the chemical formula C43H49NO18.[1] It is found in the plant Tripterygium wilfordii, a traditional Chinese medicine known for its potent anti-inflammatory, immunosuppressive, and anti-cancer activities. The well-characterized bioactive compounds from this plant, triptolide and celastrol, are known to exert their effects primarily through the inhibition of the NF-κB signaling pathway. This shared origin suggests that Forrestine may also modulate inflammatory pathways, making proteins within the NF-κB cascade primary targets of interest.

In Silico Target Prediction Workflow

The proposed workflow for identifying Forrestine's targets integrates both ligand-based and structure-based computational methods. This multi-pronged approach enhances the reliability of target prediction by leveraging different aspects of molecular recognition.

G cluster_0 Ligand-Based Approaches cluster_1 Structure-Based Approaches cluster_2 Target Refinement & Validation Chemical Similarity Search Chemical Similarity Search Hypothesis Generation Hypothesis Generation Chemical Similarity Search->Hypothesis Generation Target Prioritization Target Prioritization Hypothesis Generation->Target Prioritization Reverse Docking Reverse Docking Initial Target List Initial Target List Reverse Docking->Initial Target List Virtual Screening Virtual Screening Initial Target List->Virtual Screening Pharmacophore Modeling Pharmacophore Modeling Pharmacophore Modeling->Virtual Screening Virtual Screening->Target Prioritization Experimental Validation Experimental Validation Target Prioritization->Experimental Validation Forrestine Structure Forrestine Structure Forrestine Structure->Chemical Similarity Search Forrestine Structure->Reverse Docking Forrestine Structure->Pharmacophore Modeling G TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates Forrestine Forrestine IKK Complex->Forrestine Inhibited by NF-κB NF-κB IκBα->NF-κB Inhibits Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Induces G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates Forrestine Forrestine PI3K->Forrestine Inhibited by PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation

References

A Technical Guide to the Solubility of Iforrestine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Preliminary literature searches did not yield any data for a compound named "iforrestine." This suggests that "this compound" may be a novel compound, a proprietary research chemical, or a misnomer. The following guide has been constructed using Berberine , a well-characterized isoquinoline alkaloid, as a representative model compound. The data, protocols, and visualizations presented herein for Berberine serve as a comprehensive template that researchers can adapt for the systematic study of this compound's solubility and biological context.

Executive Summary

This technical guide provides a detailed overview of the solubility characteristics of Berberine, a proxy for the novel compound of interest, this compound. Understanding the solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of drug development, influencing everything from extraction and purification to formulation and bioavailability. This document offers quantitative solubility data, detailed experimental methodologies for solubility determination, and visual representations of experimental workflows and related biological pathways to aid researchers, scientists, and drug development professionals in their work.

Solubility Data of Berberine

The solubility of a compound is dependent on the physicochemical properties of both the solute and the solvent, as well as on temperature and pressure. The following table summarizes the known solubility of Berberine in a range of common organic solvents. This data is crucial for selecting appropriate solvent systems for chromatography, crystallization, and formulation.

SolventChemical FormulaPolarity IndexTemperature (°C)Solubility (g/L)
MethanolCH₃OH5.1252.5
EthanolC₂H₅OH4.3250.7
AcetoneC₃H₆O5.1250.2
ChloroformCHCl₃4.1251.4
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.225> 50
N,N-Dimethylformamide (DMF)C₃H₇NO6.425> 50
Ethyl AcetateC₄H₈O₂4.425< 0.1
WaterH₂O10.2250.2

Note: Data is compiled from various literature sources and may vary slightly based on experimental conditions.

Experimental Protocols

Accurate and reproducible solubility data is contingent on rigorous experimental design. The following section details a standard protocol for determining the solubility of a compound like Berberine or this compound in organic solvents using the isothermal shake-flask method.

Isothermal Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • Analytical balance (± 0.1 mg)

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Test compound (e.g., Berberine chloride)

  • Selected organic solvents (HPLC grade)

Procedure:

  • Preparation: Prepare a series of saturated solutions by adding an excess amount of the test compound to vials containing a known volume (e.g., 5 mL) of the selected organic solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a supernatant aliquot using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure accuracy.

Visualizations: Workflows and Pathways

Visual diagrams are essential for conveying complex processes and relationships. The following section provides Graphviz diagrams for a typical experimental workflow and a relevant biological signaling pathway.

Diagram: Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the isothermal shake-flask method described in Section 3.1.

G A Add Excess Solute to Solvent B Equilibrate in Shaking Incubator (48h, 25°C) A->B C Settle Undissolved Solid (2h) B->C D Withdraw and Filter Supernatant C->D E Dilute Sample for Analysis D->E F Quantify Concentration via HPLC E->F G Calculate Solubility (n=3) F->G G cluster_cell Cellular Environment Berberine Berberine AMPK AMPK (AMP-activated protein kinase) Berberine->AMPK Activates ACC ACC (Acetyl-CoA carboxylase) AMPK->ACC Inhibits GlucoseUptake Increased Glucose Uptake AMPK->GlucoseUptake Promotes FattyAcidOxidation Increased Fatty Acid Oxidation ACC->FattyAcidOxidation Leads to

Iforrestine CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name and CAS Number Currently Undefined in Publicly Accessible Chemical Databases

This technical guide addresses the natural product Iforrestine. At the time of this writing, a definitive CAS Registry Number and a standardized IUPAC name for this compound are not available in major public chemical databases. The compound has been identified in the context of its parent organism, but comprehensive chemical and biological data remain limited in readily accessible scientific literature.

Quantitative Data

A thorough search of scientific databases did not yield quantitative data regarding the biological activity or physicochemical properties of this compound suitable for tabular presentation.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound are not sufficiently described in the available literature to be reproduced. While the total synthesis of (+)-Iforrestine has been the subject of academic research, specific, step-by-step methodologies are not publicly documented.

Signaling Pathways and Mechanisms of Action

Information regarding the specific signaling pathways modulated by this compound or its detailed mechanism of action is not available in the current body of scientific literature. Therefore, a diagrammatic representation of its biological interactions cannot be generated at this time.

Due to the limited availability of verifiable data, a comprehensive technical guide that meets the specified requirements cannot be provided. Further research and publication in peer-reviewed scientific journals are necessary to elucidate the chemical and biological characteristics of this compound.

Methodological & Application

Application Notes and Protocols: Total Synthesis of (-)-Iforrestine Methodology

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of the latest available information, a completed total synthesis of (-)-Iforrestine has not been formally published in peer-reviewed literature. The following application notes are based on a described research program aimed at the total synthesis of the enantiomeric (+)-Iforrestine. Consequently, detailed experimental protocols and comprehensive quantitative data are not available. The information presented herein outlines the proposed synthetic strategy and key chemical transformations that were explored.

Introduction

(-)-Iforrestine is a cardiotoxic natural product isolated from the Western Australian native shrub Isotropis forrestii. The low natural abundance of this compound necessitates a synthetic route to enable further toxicological and pharmacological studies. This document outlines the proposed retrosynthetic analysis and forward synthesis strategy for (+)-Iforrestine, which provides a foundational methodology for the eventual synthesis of the natural (-)-enantiomer.

The core structure of Iforrestine features a complex heterocyclic framework, including a substituted aromatic core and a chiral piperidine moiety. The synthetic challenge lies in the stereocontrolled construction of these fragments and their subsequent linkage.

Retrosynthetic Analysis

The proposed retrosynthetic strategy for (+)-Iforrestine dissects the molecule into two key synthons: an aromatic precursor and a chiral L-pipecolic acid derivative. This approach allows for a convergent synthesis, where the two main fragments are prepared separately and then coupled.

G This compound (+)-Iforrestine Aromatic Aromatic Precursor (5) This compound->Aromatic Disconnect C-N bond Pipecolic L-Pipecolic Acid Derivative (6 or 7) This compound->Pipecolic Disconnect C-N bond Isatoic Isatoic Anhydride (2) Aromatic->Isatoic Condensation Proline L-Proline (3) Aromatic->Proline Condensation Glycine Glycine Enolate Template (11) Pipecolic->Glycine Alkylation & Cyclization

Caption: Retrosynthetic analysis of (+)-Iforrestine.

Synthesis of Key Intermediates

3.1. Aromatic Precursor Synthesis

The synthesis of the aromatic core was envisioned to proceed from readily available starting materials such as isatoic anhydride and L-proline.[1] The proposed reaction involves the condensation of these two components followed by dehydration to form a key tricyclic intermediate.[1]

3.2. L-Pipecolic Acid Derivative Synthesis

A significant effort was directed towards the synthesis of the chiral L-pipecolic acid moiety. The developed methodology utilized a glycine enolate template.[1] This template allows for the stereocontrolled alkylation with a suitable electrophile, followed by a simultaneous cyclization and deprotection step to yield the desired substituted L-pipecolic acid.[1] This method was reported to provide the product in excellent chemical and diastereomeric yield in model systems.[1]

Proposed Forward Synthesis Pathway

The proposed forward synthesis would involve the coupling of the aromatic precursor with the L-pipecolic acid derivative. The specific details of this coupling reaction and the subsequent final steps to complete the synthesis of (+)-Iforrestine are not detailed in the available literature.

G cluster_aromatic Aromatic Precursor Synthesis cluster_pipecolic L-Pipecolic Acid Derivative Synthesis Isatoic Isatoic Anhydride (2) Aromatic_Intermediate Intermediate (4) Isatoic->Aromatic_Intermediate Condensation Proline L-Proline (3) Proline->Aromatic_Intermediate Aromatic_Precursor Aromatic Precursor (5) Aromatic_Intermediate->Aromatic_Precursor Dehydration Coupling Coupling Reaction Aromatic_Precursor->Coupling Glycine Glycine Enolate Template (11) Alkylation Alkylation Glycine->Alkylation Cyclization Cyclization/Deprotection Alkylation->Cyclization Pipecolic_Derivative L-Pipecolic Acid Derivative (6 or 7) Cyclization->Pipecolic_Derivative Pipecolic_Derivative->Coupling This compound (+)-Iforrestine Coupling->this compound Final Steps

Caption: Proposed forward synthesis of (+)-Iforrestine.

Experimental Protocols (Hypothetical)

As no detailed experimental protocols for the total synthesis of (-)-Iforrestine are available, this section remains hypothetical. A complete protocol would include detailed descriptions of reaction setup, reagent quantities, reaction conditions (temperature, time, atmosphere), work-up procedures, and purification methods (e.g., column chromatography, recrystallization).

Example of a Hypothetical Protocol Structure:

Synthesis of Aromatic Precursor (5):

  • Reaction: Condensation of Isatoic Anhydride (2) with L-Proline (3).

  • Reagents: Isatoic anhydride (1.0 eq), L-proline (1.1 eq), solvent (e.g., DMF), dehydrating agent (e.g., DCC).

  • Procedure: To a solution of L-proline in DMF, isatoic anhydride would be added portion-wise at 0 °C. The reaction mixture would be stirred for a specified time, followed by the addition of the dehydrating agent. The reaction progress would be monitored by TLC.

  • Work-up: The reaction mixture would be filtered, and the filtrate concentrated under reduced pressure. The residue would be partitioned between an organic solvent and water. The organic layer would be washed, dried, and concentrated.

  • Purification: The crude product would be purified by flash column chromatography on silica gel.

Quantitative Data

No quantitative data, such as reaction yields, enantiomeric excess, or spectroscopic data for the intermediates in the total synthesis of (-)-Iforrestine, have been published. The research towards the synthesis of the (+) enantiomer mentioned "excellent chemical and diastereomeric yield" for the formation of a model L-pipecolic acid derivative, but specific values were not provided.[1]

Table 1: Hypothetical Quantitative Data for Key Steps

Step No.ReactionStarting MaterialProductYield (%)e.e. / d.r.
1Condensation/DehydrationIsatoic AnhydrideAromatic PrecursorN/AN/A
2Alkylation/CyclizationGlycine Enolate TemplateL-Pipecolic Acid DerivativeN/AN/A
3CouplingAromatic & Pipecolic FragmentsCoupled ProductN/AN/A
4Final StepsCoupled Product(-)-IforrestineN/AN/A
N/A: Not Available in the literature.

Conclusion and Future Outlook

The total synthesis of (-)-Iforrestine remains an open challenge in synthetic organic chemistry. The foundational work on the synthesis of the (+) enantiomer has identified key sub-targets and promising synthetic strategies, particularly for the construction of the chiral piperidine ring system.[1] Future work will require the development of a robust coupling method for the two key synthons and the optimization of the reaction sequence to provide sufficient material for biological evaluation. The successful total synthesis will not only provide access to this toxicologically significant molecule but also pave the way for the synthesis of analogues to probe its structure-activity relationship.

References

Overview of Proposed Asymmetric Synthesis Strategies for Iforrestine

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: The following document provides an overview of proposed asymmetric synthesis strategies for the natural product (+)-Iforrestine. This information is primarily based on the abstract of a Ph.D. thesis from Murdoch University, which outlines a synthetic approach without providing detailed experimental protocols or quantitative data such as yields and enantiomeric excess.[1] As such, this document should be considered a summary of a proposed synthetic route rather than a set of established and validated application notes and protocols.

(+)-Iforrestine is a cardiotoxic alkaloid isolated from the Western Australian native shrub Isotropis forrestii. Due to its low natural abundance (0.007% of the dry weight of the plant), a synthetic route is necessary to obtain sufficient quantities for further study.[1] The proposed asymmetric synthesis hinges on a convergent strategy, assembling the molecule from two key chiral fragments: a substituted aromatic precursor and an L-pipecolic acid derivative.

Retrosynthetic Analysis

The proposed retrosynthesis of (+)-Iforrestine dissects the molecule into a key aromatic precursor and an L-pipecolic acid synthon. This approach allows for the independent and controlled synthesis of these two fragments before their eventual coupling to form the core structure of the target molecule.

G Iforrestine (+)-Iforrestine Aromatic_Precursor Aromatic Precursor (5) This compound->Aromatic_Precursor Pipecolic_Acid L-Pipecolic Acid Derivative (6 or 7) This compound->Pipecolic_Acid Trisubstituted_Aromatic Trisubstituted Aromatic (8) Aromatic_Precursor->Trisubstituted_Aromatic N-insertion Disubstituted_Aromatic Disubstituted Aromatic (9 or 10) Aromatic_Precursor->Disubstituted_Aromatic C-insertion Glycine_Enolate Glycine Enolate Template (11) Pipecolic_Acid->Glycine_Enolate Isatoic_Anhydride Isatoic Anhydride (2) L_Proline L-Proline (3) G cluster_n N-insertion Route cluster_c C-insertion Route Trisubstituted_Aromatic Trisubstituted Aromatic (8) N_Insertion N-insertion Reaction Trisubstituted_Aromatic->N_Insertion Aromatic_Precursor_N Aromatic Precursor (5) N_Insertion->Aromatic_Precursor_N Disubstituted_Aromatic Disubstituted Aromatic (9 or 10) C_Insertion C-insertion Reaction Disubstituted_Aromatic->C_Insertion Aromatic_Precursor_C Aromatic Precursor (5) C_Insertion->Aromatic_Precursor_C G Glycine_Template Glycine Enolate Template (11) Alkylation Alkylation (Alkyl Triflate) Glycine_Template->Alkylation Alkylated_Intermediate Alkylated Intermediate (12) Alkylation->Alkylated_Intermediate Cyclization Simultaneous Cyclization/Deprotection Alkylated_Intermediate->Cyclization Pipecolic_Acid L-Pipecolic Acid Derivative Cyclization->Pipecolic_Acid

References

Application Note & Protocol: Purification of Iforrestine from Crude Plant Extract

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of Iforrestine, a novel alkaloid, from a crude plant extract. The protocol herein is designed to be a comprehensive guide, from initial extraction to final purification and characterization.

Introduction

Natural products remain a significant source of novel therapeutic agents. This compound is a newly identified alkaloid with potential pharmacological activity. The successful development of this compound as a drug candidate is contingent on the ability to isolate it in a highly pure form from its natural source. This application note outlines a robust and reproducible protocol for the purification of this compound from a crude plant extract, employing a combination of solvent extraction and multi-step chromatographic techniques. The methods described are widely applicable to the purification of other novel alkaloids.

Data Presentation

The following table should be used to record quantitative data at each stage of the purification process. This will allow for the calculation of yield and purity at each step, which is crucial for process optimization.

Purification Step Starting Material (g) Fraction/Eluate Volume (mL) This compound Concentration (mg/mL) Total this compound (mg) Purity (%) Step Yield (%) Overall Yield (%)
Crude Extract100
Liquid-Liquid Extraction
Column Chromatography
Preparative HPLC

Experimental Protocols

Proper preparation of the plant material is critical for efficient extraction.

  • Drying: Freshly harvested plant material should be dried to a constant weight. This can be achieved by air-drying in a well-ventilated area away from direct sunlight, or by using a plant dryer at a controlled temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.

  • Grinding: The dried plant material is ground into a moderately coarse powder using a mechanical grinder. This increases the surface area for solvent extraction.[1]

This protocol utilizes the Stas-Otto method for the extraction of alkaloids.[2][3] This method is based on the differential solubility of the free base and salt forms of alkaloids in organic and aqueous solvents.[4]

  • Alkalinization: The powdered plant material is moistened with a 10% sodium carbonate solution to liberate the free alkaloid bases from their salt forms within the plant matrix.

  • Solvent Extraction: The alkalinized plant material is then extracted with an organic solvent such as chloroform or a mixture of dichloromethane and methanol (9:1) using a Soxhlet apparatus for 6-8 hours. This step extracts the free this compound base along with other organic-soluble compounds.

  • Acidification: The organic extract is then subjected to liquid-liquid extraction with a dilute acid, such as 2% sulfuric acid. This converts the this compound base into its salt form, which is soluble in the aqueous acidic phase, while many impurities remain in the organic phase.[5]

  • Basification and Re-extraction: The aqueous acidic phase is collected and made alkaline (pH 9-10) with a base like ammonium hydroxide. This converts the this compound salt back to its free base form, which will precipitate or can be extracted back into an organic solvent like dichloromethane.

  • Concentration: The final organic extract is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude this compound extract.

A multi-step chromatographic approach is employed for the purification of this compound from the crude extract.[6][7][8]

  • Column Chromatography (Initial Fractionation):

    • Stationary Phase: Silica gel (60-120 mesh) is used as the stationary phase in a glass column.

    • Mobile Phase: A gradient of increasing polarity is used, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, followed by methanol.

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pooling and Concentration: Fractions containing this compound with similar TLC profiles are pooled and the solvent is evaporated.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Column: A reversed-phase C18 column is typically used for the purification of alkaloids.

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of trifluoroacetic acid to improve peak shape) is used for elution.

    • Detection: A UV detector is used to monitor the elution of compounds. The wavelength of detection should be optimized based on the UV absorbance spectrum of this compound.

    • Fraction Collection: The peak corresponding to this compound is collected.

    • Solvent Removal: The solvent is removed from the collected fraction, often by lyophilization, to yield pure this compound.

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.[7][9]

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Visualizations

G cluster_0 Extraction cluster_1 Purification cluster_2 Analysis A Dried & Powdered Plant Material B Alkalinization (e.g., Na2CO3) A->B C Soxhlet Extraction (e.g., Chloroform) B->C D Liquid-Liquid Extraction (Acid Wash) C->D E Basification & Re-extraction D->E F Crude this compound Extract E->F G Column Chromatography (Silica Gel) F->G H Fraction Collection & TLC Analysis G->H I Pooling of this compound-rich Fractions H->I J Preparative HPLC (C18 Column) I->J K Pure this compound J->K L Structural Elucidation (NMR, MS, IR) K->L G This compound This compound Receptor Cell Surface Receptor This compound->Receptor G_Protein G-Protein Receptor->G_Protein Enzyme Effector Enzyme G_Protein->Enzyme Second_Messenger Second Messenger Enzyme->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response

References

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Iforrestine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive, selective, and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Iforrestine in human plasma. The method utilizes a simple protein precipitation extraction procedure and offers a rapid analysis time, making it suitable for high-throughput pharmacokinetic studies. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and stability.

Introduction

This compound is a novel small molecule compound with potential therapeutic applications. To support its clinical development, a reliable and sensitive bioanalytical method is required to characterize its pharmacokinetic profile in human subjects. HPLC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed[1][2][3]. This document provides a detailed protocol for the quantification of this compound in human plasma using a validated HPLC-MS/MS method.

Experimental
  • This compound reference standard (purity >99%)

  • This compound-d4 (internal standard, IS) (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

  • HPLC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent

  • Analytical Column: Waters ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm) or equivalent

A gradient elution was performed using a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

Time (min)%B
0.05
0.55
2.595
3.095
3.15
4.05
Table 1: Gradient Elution Program
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) was used for the detection of this compound and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺Fragment 1Optimized
[M+H]⁺Fragment 2Optimized
This compound-d4 (IS)[M+H]⁺Fragment 1Optimized
Table 2: Mass Spectrometer MRM Transitions
Note: The specific m/z values and collision energies need to be determined by direct infusion of the analytes.
Protocols
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with 50:50 (v/v) methanol:water.

  • Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

Method Validation

The method was validated according to the US FDA and European Medicines Agency (EMA) guidelines for bioanalytical method validation.[4]

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was >0.99.

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ1<15±15<15±15
Low QC3<15±15<15±15
Mid QC100<15±15<15±15
High QC800<15±15<15±15
Table 3: Summary of Accuracy and Precision Data

The matrix effect was found to be minimal, and the extraction recovery was consistent and reproducible across all QC levels. The recovery of this compound was approximately 95%.

This compound was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours), freeze-thaw (3 cycles), and long-term storage (-80 °C for 30 days).

Application to a Pharmacokinetic Study

The validated method was successfully applied to a pharmacokinetic study in healthy human volunteers following a single oral dose of this compound. The plasma concentration-time profile is shown in Figure 1.

(Note: A representative chromatogram and pharmacokinetic curve would be inserted here in a full application note.)

Conclusion

A simple, rapid, and robust HPLC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The method meets the regulatory requirements for bioanalytical method validation and is suitable for supporting clinical pharmacokinetic studies of this compound.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add IS in Acetonitrile (150 µL) plasma->is vortex Vortex is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc ms MS/MS Detection hplc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for this compound quantification.

signaling_pathway_example cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum receptor GPCR plc PLC receptor->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er_channel IP3 Receptor ip3->er_channel Opens pkc PKC dag->pkc Activates Downstream Targets Downstream Targets pkc->Downstream Targets Phosphorylates ca2 Ca²⁺ er_channel->ca2 Releases ca2->pkc Activates ligand This compound (Hypothetical Ligand) ligand->receptor Binds

Caption: Hypothetical signaling pathway for this compound.

References

Application Notes and Protocols for the Structural Elucidation of Iforrestine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The structural elucidation of novel natural products is a cornerstone of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for determining the molecular structure of organic compounds in solution.[1][2] This non-destructive technique provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[1] This application note provides a comprehensive overview and detailed protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural elucidation of complex molecules, using the hypothetical Iforrestin-A as an example.

Data Presentation: Hypothetical NMR Data for Iforrestin-A

The following tables summarize the hypothetical quantitative ¹H and ¹³C NMR data for Iforrestin-A, recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.

Table 1: ¹H NMR Data for Iforrestin-A (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)Integration
13.50dd10.5, 4.51H
21.80m2H
34.10t7.01H
55.50d8.01H
62.10m1H
6'2.30m1H
71.25s3H
81.90m1H
93.80d12.01H
9'3.95d12.01H
117.20d8.51H
126.80d8.51H
141.10s3H
151.15s3H
OMe-103.30s3H

Table 2: ¹³C NMR and DEPT Data for Iforrestin-A (125 MHz, CDCl₃)

PositionδC (ppm)DEPT-135DEPT-90
175.2CHCH
230.5CH₂
380.1CHCH
4140.2C
5120.8CHCH
640.1CH₂
725.3CH₃
845.6C
970.2CH₂
10155.4C
11115.3CHCH
12125.7CHCH
13150.9C
1428.1CH₃
1529.5CH₃
OMe-1056.0CH₃

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the isolated compound (Iforrestin-A) and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical and should be based on the solubility of the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For sensitive experiments like NOESY, it may be necessary to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with relaxation measurements. This can be achieved by several freeze-pump-thaw cycles.

1D NMR Spectroscopy

3.2.1. ¹H NMR Spectroscopy

  • Objective: To determine the chemical shifts, multiplicities, coupling constants, and integration of all proton nuclei.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Key Parameters:

    • Spectral Width (SW): 12-16 ppm.

    • Number of Scans (NS): 16-64, depending on sample concentration.

    • Relaxation Delay (D1): 1-2 seconds. A longer delay (5x T₁) is required for accurate integration.

    • Acquisition Time (AQ): 2-4 seconds.

    • Temperature: 298 K.

3.2.2. ¹³C NMR Spectroscopy

  • Objective: To identify the chemical shifts of all carbon nuclei.

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Key Parameters:

    • Spectral Width (SW): 200-240 ppm.

    • Number of Scans (NS): 1024-4096, due to the low natural abundance and sensitivity of ¹³C.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

3.2.3. DEPT (Distortionless Enhancement by Polarization Transfer)

  • Objective: To determine the multiplicity of each carbon signal (CH, CH₂, CH₃).

  • Pulse Programs: DEPT-45, DEPT-90, and DEPT-135.

  • Procedure:

    • Run a DEPT-135 experiment: CH and CH₃ signals will be positive, while CH₂ signals will be negative.

    • Run a DEPT-90 experiment: Only CH signals will be visible.

    • By comparing the ¹³C spectrum with the DEPT spectra, all carbon types can be assigned. Quaternary carbons (C) do not appear in DEPT spectra.

2D NMR Spectroscopy

3.3.1. COSY (Correlation Spectroscopy)

  • Objective: To identify proton-proton (¹H-¹H) spin-spin coupling networks, typically through 2-3 bonds.[1][3][4]

  • Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf' on Bruker instruments).

  • Key Parameters:

    • Spectral Width (F1 and F2): 10-12 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 2-8 per increment.

    • Relaxation Delay (D1): 1.5 seconds.

3.3.2. HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).

  • Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').

  • Key Parameters:

    • Spectral Width (F2 - ¹H): 10-12 ppm.

    • Spectral Width (F1 - ¹³C): 160-180 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans (NS): 4-16 per increment.

    • One-bond coupling constant (¹JCH): Optimized for an average of 145 Hz.

3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range (typically 2-4 bonds) correlations between protons and carbons (¹H-¹³C).[5] This is crucial for connecting different spin systems and identifying quaternary carbons.[5]

  • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

  • Key Parameters:

    • Spectral Width (F2 - ¹H): 10-12 ppm.

    • Spectral Width (F1 - ¹³C): 200-220 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 16-64 per increment.

    • Long-range coupling constant (ⁿJCH): Optimized for 8-10 Hz to observe 2-3 bond correlations.

3.3.4. NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy)

  • Objective: To identify protons that are close in space (through-space correlations), which is essential for determining relative stereochemistry and 3D conformation.[6][7][8]

  • Pulse Program: Gradient-selected NOESY (e.g., 'noesygpph') or ROESY (e.g., 'roesygpph'). ROESY is often preferred for intermediate-sized molecules where the NOE may be close to zero.

  • Key Parameters:

    • Spectral Width (F1 and F2): 10-12 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 8-32 per increment.

    • Mixing Time (tm): 500-800 ms. This parameter is crucial and may need to be optimized.

Visualization of Workflows and Correlations

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for structural elucidation and the key 2D NMR correlations for the hypothetical Iforrestin-A.

experimental_workflow cluster_sample Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis and Structure Elucidation Isolation Isolation of Iforrestin-A Dissolution Dissolution in CDCl3 with TMS Isolation->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube H1_NMR 1H NMR (Proton Environments) NMR_Tube->H1_NMR C13_NMR 13C NMR (Carbon Environments) NMR_Tube->C13_NMR DEPT DEPT-135 & DEPT-90 (Carbon Multiplicity) NMR_Tube->DEPT COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Correlation) H1_NMR->HSQC Stereochemistry Determine Stereochemistry (NOESY & J-coupling) H1_NMR->Stereochemistry C13_NMR->HSQC Assign_Fragments Assign Spin Systems (COSY & HSQC) DEPT->Assign_Fragments COSY->Assign_Fragments HSQC->Assign_Fragments HMBC HMBC (Long-Range C-H Correlation) Connect_Fragments Connect Fragments (HMBC) HMBC->Connect_Fragments NOESY NOESY/ROESY (Spatial Proximity) NOESY->Stereochemistry Assign_Fragments->Connect_Fragments Connect_Fragments->Stereochemistry Final_Structure Propose Final Structure Stereochemistry->Final_Structure

Caption: Workflow for the structural elucidation of Iforrestin-A using NMR.

nmr_correlations cluster_structure Key Structural Fragments of Iforrestin-A H1 H-1 (3.50) C2 C-2 (30.5) H1->C2 HMBC (2J) C3 C-3 (80.1) H1->C3 HMBC (2J) H3 H-3 (4.10) H1->H3 COSY H5 H-5 (5.50) C4 C-4 (140.2) H5->C4 HMBC (2J) C6 C-6 (40.1) H5->C6 HMBC (3J) H11 H-11 (7.20) H5->H11 COSY C10 C-10 (155.4) H11->C10 HMBC (3J) C13 C-13 (150.9) H11->C13 HMBC (2J) C12 C-12 (125.7) H_OMe OMe (3.30) H_OMe->C10 HMBC (3J) H14 H-14 (1.10) H14->C13 HMBC (3J) C8 C-8 (45.6) H14->C8 HMBC (2J)

Caption: Key COSY and HMBC correlations for Iforrestin-A structural fragments.

Conclusion

The combination of 1D and 2D NMR experiments provides a robust platform for the complete structural elucidation of complex natural products like Iforrestine. By systematically applying the protocols outlined in this application note, researchers can confidently determine the constitution, connectivity, and relative stereochemistry of novel compounds. The workflow begins with acquiring high-quality 1D spectra (¹H, ¹³C, and DEPT) to identify the basic chemical environments. Subsequently, 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY/ROESY are employed to piece together the molecular puzzle, revealing through-bond and through-space correlations that are essential for a complete and unambiguous structure determination.

References

Application Notes and Protocols for Iforrestine Administration in Animal Models of Cardiotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiotoxicity remains a significant concern in drug development and clinical practice, often limiting the therapeutic potential of various pharmacological agents. The development of cardioprotective strategies is therefore of paramount importance. These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of a novel therapeutic agent, Iforrestine, in established animal models of drug-induced cardiotoxicity. The following sections detail the experimental setup, data collection, and analysis required to assess the cardioprotective efficacy of this compound.

Data Presentation: Summary of Preclinical Cardioprotective Effects of this compound

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in mitigating cardiotoxicity induced by doxorubicin (DOX) and isoproterenol (ISO) in rodent models.

Table 1: Efficacy of this compound in a Doxorubicin-Induced Cardiotoxicity Rat Model

ParameterControlDOX (15 mg/kg, cumulative)DOX + this compound (10 mg/kg/day)DOX + this compound (20 mg/kg/day)
Hemodynamics
Ejection Fraction (%)75 ± 545 ± 660 ± 568 ± 4#
Fractional Shortening (%)40 ± 422 ± 530 ± 435 ± 3#
Heart Rate (bpm)350 ± 20410 ± 25380 ± 22360 ± 18#
Biomarkers
Serum cTnI (ng/mL)0.1 ± 0.051.5 ± 0.30.8 ± 0.20.4 ± 0.1#
Serum CK-MB (U/L)50 ± 10250 ± 40150 ± 3080 ± 15#
Histopathology
Myocardial Fibrosis (%)<115 ± 38 ± 24 ± 1#
Apoptotic Cardiomyocytes (%)<0.510 ± 25 ± 12 ± 0.5#

*p < 0.05 vs. DOX group; #p < 0.05 vs. DOX + this compound (10 mg/kg/day) group. Data are presented as mean ± SD.

Table 2: Efficacy of this compound in an Isoproterenol-Induced Myocardial Injury Mouse Model

ParameterControlISO (85 mg/kg, 2 days)ISO + this compound (25 mg/kg/day)ISO + this compound (50 mg/kg/day)
Hemodynamics
Ejection Fraction (%)78 ± 450 ± 562 ± 670 ± 5#
Fractional Shortening (%)42 ± 325 ± 432 ± 438 ± 3#
Biomarkers
Serum cTnT (ng/mL)0.05 ± 0.010.8 ± 0.150.4 ± 0.10.2 ± 0.08#
Myocardial MDA (nmol/mg protein)1.2 ± 0.24.5 ± 0.82.8 ± 0.51.8 ± 0.3#
Myocardial SOD activity (U/mg protein)150 ± 2080 ± 15110 ± 18135 ± 15#
Histopathology
Infarct Size (%)035 ± 520 ± 412 ± 3#
Inflammatory Cell Infiltration (score)03.5 ± 0.52.0 ± 0.41.0 ± 0.3#

*p < 0.05 vs. ISO group; #p < 0.05 vs. ISO + this compound (25 mg/kg/day) group. Data are presented as mean ± SD.

Experimental Protocols

Protocol 1: Doxorubicin-Induced Chronic Cardiotoxicity in Rats

This model is suitable for studying the long-term effects of cardiotoxic agents and the protective effects of co-administered therapies.[1][2]

1. Animals:

  • Species: Male Sprague-Dawley rats

  • Weight: 200-250 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Experimental Groups:

  • Group 1: Control (Vehicle)

  • Group 2: Doxorubicin (DOX)

  • Group 3: DOX + this compound (Low Dose)

  • Group 4: DOX + this compound (High Dose)

3. Doxorubicin Administration:

  • Doxorubicin is administered via intraperitoneal (i.p.) injection at a dose of 2.5 mg/kg every three days for a cumulative dose of 15 mg/kg.[3]

4. This compound Administration:

  • This compound is administered daily via oral gavage, starting one week before the first DOX injection and continuing throughout the study period.

5. Monitoring and Endpoints:

  • Echocardiography: Perform transthoracic echocardiography at baseline and at the end of the study to assess cardiac function (e.g., ejection fraction, fractional shortening).

  • Electrocardiography (ECG): Record ECG to monitor for arrhythmias and other abnormalities.

  • Biomarker Analysis: At the end of the study, collect blood samples for the analysis of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB).

  • Histopathology: Euthanize animals and collect heart tissue for histological analysis (H&E, Masson's trichrome) to assess myocardial damage, fibrosis, and inflammation.

Protocol 2: Isoproterenol-Induced Acute Myocardial Injury in Mice

This model is used to investigate acute cardiac damage and the effects of therapeutic interventions on myocardial infarction and oxidative stress.[4][5]

1. Animals:

  • Species: Male C57BL/6 mice

  • Weight: 25-30 g

  • Housing: Standard laboratory conditions.

2. Experimental Groups:

  • Group 1: Control (Vehicle)

  • Group 2: Isoproterenol (ISO)

  • Group 3: ISO + this compound (Low Dose)

  • Group 4: ISO + this compound (High Dose)

3. Isoproterenol Administration:

  • Isoproterenol is administered subcutaneously (s.c.) at a dose of 85 mg/kg on two consecutive days to induce myocardial infarction.[5]

4. This compound Administration:

  • This compound is administered daily via oral gavage for one week prior to ISO administration and on the days of ISO injection.

5. Monitoring and Endpoints:

  • Echocardiography: Assess cardiac function before and 48 hours after the final ISO injection.

  • Biomarker Analysis: Collect blood for cardiac troponin T (cTnT) analysis. Harvest heart tissue to measure markers of oxidative stress such as malondialdehyde (MDA) and superoxide dismutase (SOD) activity.

  • Histopathology: Use 2,3,5-triphenyltetrazolium chloride (TTC) staining to determine infarct size. Perform H&E staining to evaluate inflammatory cell infiltration.

Mandatory Visualizations

Signaling Pathways

The cardioprotective effects of this compound are hypothesized to be mediated through the modulation of key signaling pathways involved in oxidative stress, inflammation, and apoptosis.

Iforrestine_Cardioprotection_Pathway cluster_stress Cardiotoxic Insult (e.g., DOX, ISO) cluster_this compound This compound Intervention cluster_pathways Cellular Response cluster_outcome Cardiac Outcome stress Increased ROS Inflammation Apoptosis nfkb NF-κB Inhibition stress->nfkb bax_bcl2 Bax/Bcl-2 Ratio stress->bax_bcl2 This compound This compound nrf2 Nrf2 Activation This compound->nrf2 This compound->nfkb Inhibits This compound->bax_bcl2 Decreases antioxidant Antioxidant Enzymes (SOD, GPx) nrf2->antioxidant Upregulates antioxidant->stress Neutralizes ROS inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->inflammatory Induces protection Cardioprotection (Reduced Fibrosis, Improved Function) inflammatory->protection Reduces Inflammation caspase Caspase-3 Activation bax_bcl2->caspase Modulates caspase->protection Reduces Apoptosis

Caption: Hypothetical signaling pathway for this compound-mediated cardioprotection.

Experimental Workflow

The following diagram illustrates the general experimental workflow for evaluating the cardioprotective effects of this compound.

Experimental_Workflow acclimatization Animal Acclimatization (1 week) randomization Randomization into Experimental Groups acclimatization->randomization baseline Baseline Measurements (Echocardiography, ECG) randomization->baseline treatment This compound/Vehicle Administration baseline->treatment induction Induction of Cardiotoxicity (DOX or ISO) treatment->induction monitoring In-life Monitoring (Weight, Clinical Signs) induction->monitoring endpoints Endpoint Measurements (Echo, ECG, Biomarkers) monitoring->endpoints necropsy Necropsy and Tissue Collection endpoints->necropsy analysis Histopathological and Biochemical Analysis necropsy->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis

Caption: General experimental workflow for in vivo cardiotoxicity studies.

References

Application Notes and Protocols for the Isolation of Iforrestine from Isotropis forrestii

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Iforrestine is a novel heterocyclic nephrotoxin isolated from the plant Isotropis forrestii. This compound is of significant interest to the scientific community due to its potent biological activity, specifically its ability to induce acute renal proximal tubular necrosis. The elucidation of its structure, 2-amino-8,9-dihydrooxazolo[4,5-g]pyrido[2,1-c][1][2]benzodiazepine-7,13(6H,7aH)-dione, was achieved through single-crystal X-ray diffraction. These application notes provide a detailed protocol for the isolation and purification of this compound from its natural source, enabling further research into its pharmacological properties and potential therapeutic applications.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained during the isolation and characterization of this compound.

ParameterValueReference
Molecular FormulaC₁₄H₁₂N₄O₃[3]
Molecular Weight284.3 g/mol [3]
Melting Point330-331 °C (decomposition)[3]
Yield10 mg (0.007%) from 150g of plant material[3]
Optical Rotation [α]D+362.6°[3]

Experimental Protocols

The isolation of this compound is a multi-step process involving extraction, solvent partitioning, and column chromatography. The general principle of alkaloid extraction involves liberating the free alkaloid base from the plant material, followed by extraction with an organic solvent and subsequent purification steps.[1][4][5]

Materials and Reagents:

  • Dried and powdered Isotropis forrestii plant material

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Ammonia solution (NH₄OH)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Chromatography columns

  • Thin-layer chromatography (TLC) plates and visualization reagents

  • Standard laboratory glassware

Protocol:

Step 1: Plant Material Preparation and Extraction

  • Thoroughly dry the collected Isotropis forrestii plant material and grind it into a fine powder to increase the surface area for extraction.

  • Moisten the powdered plant material with water and basify with an alkali such as lime or dilute ammonia solution. This process liberates the free alkaloid bases from their salt forms within the plant tissue.[4][5]

  • The pre-treated plant material is then subjected to extraction. A common method is continuous hot percolation (Soxhlet extraction) with an organic solvent like chloroform.[5] Alternatively, maceration with intermittent shaking can be employed.

  • Continue the extraction process until the solvent runs clear, indicating that the majority of the soluble compounds have been extracted.

  • Concentrate the resulting crude chloroform extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

Step 2: Acid-Base Extraction for Purification

  • Dissolve the crude extract in the immiscible organic solvent (e.g., chloroform).

  • Transfer the solution to a separatory funnel and perform a liquid-liquid extraction by shaking it with a dilute aqueous acid solution (e.g., 1-10% HCl or H₂SO₄).[6] The basic this compound will form a salt and move into the aqueous layer, while many non-alkaloidal impurities will remain in the organic phase.[1][4]

  • Separate the acidic aqueous layer. This step can be repeated several times to ensure complete extraction of the alkaloid.

  • Combine the aqueous extracts and make the solution alkaline by adding a base like dilute ammonium hydroxide. This will precipitate the free this compound base.[1][5]

  • Extract the liberated this compound back into an organic solvent such as chloroform.

  • Wash the organic layer with water to remove any residual salts.

  • Dry the organic extract over anhydrous sodium sulfate and then evaporate the solvent to yield a purified, crude alkaloidal extract.[1]

Step 3: Chromatographic Purification

  • Prepare a silica gel column packed in chloroform.

  • Dissolve the crude alkaloidal extract in a minimal amount of chloroform and load it onto the column.

  • Elute the column with a stepwise gradient of methanol in chloroform. Based on a documented procedure, the following elution sequence can be effective:

    • Chloroform (CHCl₃)

    • 5% Methanol in Chloroform

    • 7.5% Methanol in Chloroform

    • 10% Methanol in Chloroform

    • Methanol (MeOH)[3]

  • Collect fractions and monitor the separation using thin-layer chromatography (TLC). The fractions containing this compound have been reported to elute with 10% MeOH/CHCl₃ and more specifically with 7.5% MeOH/CHCl₃ upon re-chromatography.[3]

  • Combine the fractions containing the pure compound, as identified by TLC.

  • Evaporate the solvent from the combined pure fractions to dryness.

  • Recrystallize the residue from a mixture of methanol and chloroform to obtain pure this compound as white needles.[3]

Step 4: Characterization

The identity and purity of the isolated this compound can be confirmed using various analytical techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and formula. High-resolution electron-impact mass spectrometry indicated a molecular formula of C₁₄H₁₂N₄O₃ for this compound.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. The ¹³C NMR spectrum of this compound shows fourteen resonance signals.[3]

  • Infrared (IR) Spectroscopy: To identify functional groups. The IR spectrum of this compound shows broad absorption around 3250 cm⁻¹ (N-H or O-H) and strong absorptions at 1660, 1640, and 1615 cm⁻¹ (carbonyl and olefinic centers).[3]

  • X-ray Crystallography: To determine the three-dimensional structure. The definitive structure of this compound was determined by a single-crystal X-ray diffraction study.[3]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Visualizations

Iforrestine_Isolation_Workflow Plant_Material Isotropis forrestii (Dried, Powdered) Extraction Extraction with Chloroform Plant_Material->Extraction Crude_Extract Crude Chloroform Extract Extraction->Crude_Extract Acid_Wash Acid-Base Partitioning (HCl/H2O and CHCl3) Crude_Extract->Acid_Wash Aqueous_Layer Aqueous Acidic Layer (this compound Salt) Acid_Wash->Aqueous_Layer Isolates Alkaloid Salts Basification Basification with NH4OH Aqueous_Layer->Basification Purified_Extract Purified Crude this compound Basification->Purified_Extract Precipitates Free Base Column_Chromatography Silica Gel Column Chromatography (CHCl3/MeOH Gradient) Purified_Extract->Column_Chromatography Pure_Fractions Pure this compound Fractions Column_Chromatography->Pure_Fractions Crystallization Recrystallization (MeOH/CHCl3) Pure_Fractions->Crystallization Final_Product Pure this compound Crystals Crystallization->Final_Product

Caption: Workflow for the isolation of this compound.

Signaling_Pathway_Placeholder This compound This compound Target_Cell Renal Proximal Tubular Cell This compound->Target_Cell Targets Cellular_Uptake Cellular Uptake Target_Cell->Cellular_Uptake Mitochondrial_Dysfunction Mitochondrial Dysfunction Cellular_Uptake->Mitochondrial_Dysfunction Leads to Oxidative_Stress Oxidative Stress Cellular_Uptake->Oxidative_Stress Induces Apoptosis_Necrosis Apoptosis / Necrosis Mitochondrial_Dysfunction->Apoptosis_Necrosis Oxidative_Stress->Apoptosis_Necrosis Cell_Death Cell Death & Necrosis Apoptosis_Necrosis->Cell_Death

Caption: Postulated signaling pathway for this compound toxicity.

References

Application Notes and Protocols: The Use of Iforrestine as a Molecular Probe in Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

The following document provides detailed application notes and protocols for the utilization of Iforrestine, a novel molecular probe for advanced cell biology research. This guide is intended to furnish researchers, scientists, and drug development professionals with the necessary information to effectively employ this compound in their experimental workflows.

Introduction to this compound

Extensive research into the specific mechanism of action and direct molecular targets of this compound is currently ongoing. As a result, detailed quantitative data on its binding affinity and specific IC50 values in various cell lines are not yet available in published literature. The protocols provided below are generalized based on the common applications of molecular probes in cell biology and should be adapted as more specific information about this compound's properties becomes available.

Experimental Protocols

The following are detailed methodologies for key experiments where a novel molecular probe like this compound could be applied.

Protocol 1: Fluorescence Microscopy for Cellular Localization

This protocol outlines the use of a fluorescently-labeled this compound derivative to determine its subcellular localization.

Materials:

  • Cells of interest cultured on glass coverslips

  • Fluorescently-labeled this compound

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) (Optional)

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate cells on glass coverslips in a petri dish or multi-well plate and grow to the desired confluency.

  • This compound Incubation: Incubate the cells with the fluorescently-labeled this compound at a predetermined concentration and for a specific duration. This step will require optimization.

  • Washing: Gently wash the cells three times with PBS to remove any unbound probe.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[1] This step is crucial for preserving cell morphology.[2]

  • Washing: Wash the cells twice with PBS.

  • (Optional) Permeabilization: If this compound's target is intracellular, permeabilize the cells with a permeabilization buffer for 5-10 minutes.

  • Nuclear Staining: Incubate the cells with a nuclear counterstain like DAPI or Hoechst to visualize the nuclei.[3][4]

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.[1]

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the this compound fluorophore and the nuclear stain.[1][5]

Workflow for Fluorescence Microscopy

Fluorescence_Microscopy_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cell_culture Culture Cells on Coverslips iforrestine_incubation Incubate with Labeled this compound cell_culture->iforrestine_incubation wash1 Wash (PBS) iforrestine_incubation->wash1 fixation Fix Cells (PFA) wash1->fixation wash2 Wash (PBS) fixation->wash2 permeabilization Permeabilize (Optional) wash2->permeabilization nuclear_stain Nuclear Counterstain permeabilization->nuclear_stain wash3 Wash (PBS) nuclear_stain->wash3 mount Mount Coverslip wash3->mount imaging Fluorescence Microscopy mount->imaging

Workflow for visualizing the subcellular localization of this compound.

Protocol 2: Flow Cytometry for Target Cell Identification

This protocol describes how to use a fluorescently-labeled this compound to identify and quantify a target cell population within a heterogeneous sample.

Materials:

  • Single-cell suspension of the sample

  • Fluorescently-labeled this compound

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Viability dye (e.g., Propidium Iodide or 7-AAD)

  • Flow cytometer

Procedure:

  • Sample Preparation: Prepare a single-cell suspension from your tissue or cell culture.[6]

  • Cell Staining: Resuspend the cells in Flow Cytometry Staining Buffer and add the fluorescently-labeled this compound at an optimized concentration.[7]

  • Incubation: Incubate the cells for 30 minutes at 4°C in the dark.[8]

  • Washing: Wash the cells twice with cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.[7][9]

  • Viability Staining: Resuspend the cells in staining buffer containing a viability dye to exclude dead cells from the analysis.[10]

  • Analysis: Analyze the stained cells on a flow cytometer, using appropriate laser lines and emission filters for the this compound fluorophore and the viability dye.[8][11]

Workflow for Flow Cytometry

Flow_Cytometry_Workflow cluster_prep Sample Preparation & Staining cluster_analysis Data Acquisition & Analysis sample_prep Prepare Single-Cell Suspension staining Stain with Labeled this compound sample_prep->staining incubation Incubate (30 min, 4°C) staining->incubation washing Wash Cells incubation->washing viability_stain Add Viability Dye washing->viability_stain analysis Analyze on Flow Cytometer viability_stain->analysis

Workflow for identifying target cells using this compound in flow cytometry.

Protocol 3: Western Blotting for Target Protein Interaction

This protocol can be adapted to investigate if this compound interacts with a specific protein of interest, potentially by using a modified this compound probe for affinity purification followed by western blot detection.

Materials:

  • Cell lysate

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare protein lysates from cells treated with or without this compound.[12][13]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).

  • SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-PAGE gel.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12][14]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[15][16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[12][13]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[15]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[15]

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[14][15]

Workflow for Western Blotting

Western_Blot_Workflow cluster_separation Protein Separation cluster_detection Immunodetection sample_prep Prepare Cell Lysates sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Washing primary_ab->wash1 secondary_ab Secondary Antibody Incubation wash1->secondary_ab wash2 Washing secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection

Workflow for detecting protein interactions with this compound via Western Blot.

Data Presentation

As quantitative data for this compound becomes available through experimental validation, it is recommended to summarize the findings in clearly structured tables.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)
MCF-7 Breast Data not available
HeLa Cervical Data not available
A549 Lung Data not available

| Jurkat | Leukemia | Data not available |

Table 2: Hypothetical Binding Affinity of this compound to Target Proteins

Target Protein Binding Affinity (Kd) Assay Method
Target A Data not available e.g., SPR, ITC

| Target B | Data not available | e.g., SPR, ITC |

Disclaimer: The protocols and data tables provided are generalized templates. Researchers must optimize these protocols for their specific cell types, experimental conditions, and the specific properties of this compound as they are elucidated. All laboratory work should be conducted under appropriate safety guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Total Synthesis of Iforrestine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Iforrestine total synthesis. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key building blocks for the total synthesis of this compound as described in the literature?

A1: The total synthesis of this compound, as detailed in the doctoral thesis of Kim A. Dastlik, relies on a convergent approach utilizing two key precursors: an aromatic precursor and a chiral L-pipecolic acid derivative.[1] The synthesis plan involves the coupling of these two fragments followed by cyclization to form the core structure of this compound.

Q2: What are the main challenges in synthesizing the aromatic precursor?

A2: The synthesis of the aromatic precursor involves multiple steps, and challenges can arise in achieving high yields and purity. Potential issues include incomplete reactions, side-product formation, and difficulties in purification. Careful control of reaction conditions and rigorous purification of intermediates are crucial for success.

Q3: Are there alternative methods for the synthesis of the L-pipecolic acid fragment?

A3: Yes, while the thesis by Dastlik describes a specific route utilizing a glycine enolate template, various methods for the synthesis of L-pipecolic acid and its derivatives have been reported in the literature.[1] These include biocatalytic methods employing lysine cyclodeaminase, which can offer high enantiopurity. The choice of method may depend on the available starting materials, scalability, and desired stereochemical control.

Troubleshooting Guide

Low Yield in Amide Coupling Step

Problem: The amide coupling reaction between the aromatic precursor and the L-pipecolic acid derivative results in a low yield of the desired coupled product.

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient activating agent Experiment with different coupling reagents such as HATU, HOBt/EDC, or COMU. The choice of coupling reagent can significantly impact the reaction efficiency.
Steric hindrance If the substrates are sterically hindered, consider using a less hindered coupling reagent or explore alternative reaction conditions, such as higher temperatures or longer reaction times.
Base selection The choice of base is critical. Non-nucleophilic bases like DIEA are commonly used. Titrate the amount of base carefully, as excess base can lead to side reactions.
Racemization To minimize racemization of the chiral L-pipecolic acid fragment, consider using additives like HOBt or performing the reaction at lower temperatures.
Moisture sensitivity Amide coupling reactions are often sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Inefficient Final Cyclization (Pictet-Spengler Reaction)

Problem: The final ring closure to form the quinolizidine core of this compound via a Pictet-Spengler type reaction gives a low yield.

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate acid catalysis The Pictet-Spengler reaction is typically acid-catalyzed. Optimize the choice and concentration of the acid catalyst. Common catalysts include TFA, PPA, or Lewis acids.
Reaction temperature and time These parameters are crucial. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to decomposition. Perform small-scale experiments to determine the optimal temperature and reaction time.
Substrate purity Impurities in the starting material can interfere with the cyclization. Ensure the coupled product is of high purity before attempting the cyclization.
Formation of side products Analyze the reaction mixture by LC-MS or NMR to identify any major side products. Understanding the side reactions can help in modifying the reaction conditions to favor the desired product.

Experimental Protocols

A detailed experimental protocol for the amide coupling step is provided below as an example.

Amide Coupling of Aromatic Precursor with L-Pipecolic Acid Derivative

  • Reagent Preparation:

    • Dissolve the aromatic precursor (1.0 eq) in anhydrous DCM or DMF.

    • In a separate flask, dissolve the L-pipecolic acid derivative (1.1 eq), HATU (1.2 eq), and HOBt (1.2 eq) in the same anhydrous solvent.

  • Reaction Setup:

    • Cool the solution of the L-pipecolic acid derivative to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add DIEA (2.5 eq) to the cooled solution.

    • To this mixture, add the solution of the aromatic precursor dropwise over 15-20 minutes.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system.

Visualizations

Retrosynthetic Analysis of this compound

Iforrestine_Retrosynthesis This compound This compound Aromatic_Precursor Aromatic Precursor This compound->Aromatic_Precursor Amide Coupling & Cyclization Pipecolic_Acid_Derivative L-Pipecolic Acid Derivative This compound->Pipecolic_Acid_Derivative Isatoic_Anhydride Isatoic Anhydride Aromatic_Precursor->Isatoic_Anhydride L_Proline L-Proline Aromatic_Precursor->L_Proline Glycine_Enolate Glycine Enolate Template Pipecolic_Acid_Derivative->Glycine_Enolate

Caption: Retrosynthetic approach to this compound.

Troubleshooting Workflow for Low-Yield Reactions

Troubleshooting_Workflow Start Low Reaction Yield Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Reagents Optimize Reagents (e.g., coupling agents, base) Check_Purity->Optimize_Reagents Purity OK Purification Improve Purification Method Check_Purity->Purification Impure Optimize_Conditions Optimize Reaction Conditions (T, time) Optimize_Reagents->Optimize_Conditions Analyze_Side_Products Analyze Side Products (LC-MS, NMR) Optimize_Conditions->Analyze_Side_Products Analyze_Side_Products->Optimize_Reagents Identify cause Success Improved Yield Analyze_Side_Products->Success Minor issues Purification->Start Re-run reaction

Caption: Decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Overcoming Challenges in Iforrestine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Iforrestine.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound in a question-and-answer format.

Question: Why is the yield of my crude this compound extract unexpectedly low?

Answer: Low extraction yield can be attributed to several factors. Incomplete cell lysis during extraction is a common culprit. Ensure that the plant material is finely ground to maximize the surface area for solvent penetration. The choice of extraction solvent is also critical. This compound, as an alkaloid, may require a slightly acidified solvent to improve its solubility and extraction efficiency. Additionally, prolonged extraction times at elevated temperatures can lead to degradation of the target compound. Consider performing a sequential extraction with solvents of increasing polarity to optimize the recovery of this compound.[1][2]

Question: I am observing significant loss of this compound during the liquid-liquid extraction (acid-base washing) step. What could be the cause?

Answer: The pH of the aqueous phase during acid-base extraction is crucial for the efficient partitioning of alkaloids like this compound.[3] Incomplete protonation (in the acidic wash) or deprotonation (in the basic wash) will lead to the compound remaining in the wrong phase. Use a pH meter to ensure the aqueous phase reaches the optimal pH for this compound's pKa. Emulsion formation between the organic and aqueous layers can also trap your compound, leading to lower recovery. To break emulsions, you can try adding brine, gentle swirling instead of vigorous shaking, or passing the mixture through a bed of Celite.[4]

Question: My column chromatography fractions are showing poor separation between this compound and a closely related impurity. How can I improve the resolution?

Answer: Co-elution of impurities is a frequent challenge in chromatographic purification. To enhance separation, you can try several strategies. Firstly, optimizing the solvent system (mobile phase) is key. A shallower gradient or even isocratic elution with a fine-tuned solvent mixture can improve resolution.[3] Secondly, consider using a different stationary phase. If you are using normal-phase silica gel, switching to reverse-phase (C18) or a different type of silica (e.g., alumina) might alter the elution order and improve separation. Finally, reducing the column loading can prevent band broadening and lead to better-defined peaks.

Question: this compound appears to be degrading on the silica gel column. What are the signs and how can I prevent this?

Answer: Degradation on silica gel is often indicated by tailing peaks, the appearance of new, smaller peaks in later fractions, and a lower overall recovery of the desired compound. Alkaloids can be sensitive to the acidic nature of standard silica gel. To mitigate this, you can deactivate the silica gel by treating it with a small percentage of a base, such as triethylamine or ammonia, in your mobile phase. Alternatively, using neutral or basic alumina as the stationary phase can prevent acid-catalyzed degradation.

Question: I am struggling to crystallize the purified this compound. It remains an oil or forms an amorphous solid. What should I do?

Answer: Crystallization can be a challenging final step. If your purified this compound is an oil, it may still contain minor impurities that inhibit crystal lattice formation. Try re-purifying a small sample by preparative HPLC to achieve the highest possible purity. Experiment with a wide range of solvent systems for crystallization. A good starting point is to dissolve the compound in a small amount of a solvent in which it is highly soluble and then slowly add an anti-solvent in which it is poorly soluble until turbidity is observed. Allowing the solution to cool slowly and remain undisturbed can promote the growth of larger, well-defined crystals.[3]

Frequently Asked Questions (FAQs)

What is the chemical nature of this compound?

This compound is a novel alkaloid with a complex polycyclic structure. Its basic nitrogen atom makes it amenable to acid-base extraction techniques. It exhibits moderate polarity.

What is the recommended method for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the recommended method for routine purity assessment.[][6] For detailed structural confirmation and identification of trace impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are advised.[]

How should I store purified this compound?

Purified this compound should be stored as a solid in a tightly sealed container at -20°C to prevent degradation. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Quantitative Data Summary

Table 1: Comparison of Extraction Solvents for this compound Yield

Solvent SystemExtraction Time (hours)Temperature (°C)Crude Extract Yield (% w/w)This compound Content in Extract (%)
Methanol242512.51.8
Ethanol242510.21.5
Dichloromethane24255.83.2
Ethyl Acetate24256.52.9
Methanol with 1% Acetic Acid242515.14.5

Table 2: Purity of this compound After Different Purification Steps

Purification StepPurity by HPLC (%)Recovery Rate (%)
Crude Extract4.5100
Liquid-Liquid Extraction35.285
Silica Gel Column Chromatography88.970
Preparative HPLC99.555
Crystallization>99.890 (from preparative HPLC fraction)

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

  • Air-dry and grind the plant material to a fine powder.

  • Macerate the powdered material in methanol containing 1% acetic acid (10:1 solvent-to-solid ratio) for 24 hours at room temperature with constant stirring.

  • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Acid-Base Liquid-Liquid Extraction

  • Dissolve the crude extract in 10% acetic acid in water.

  • Wash the acidic aqueous solution with dichloromethane (3x volume) to remove neutral and acidic impurities.

  • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

  • Extract the basic aqueous solution with dichloromethane (3x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the enriched alkaloid fraction.

Protocol 3: Silica Gel Column Chromatography

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Adsorb the enriched alkaloid fraction onto a small amount of silica gel and load it onto the top of the column.

  • Elute the column with a gradient of dichloromethane and methanol, starting with 100% dichloromethane and gradually increasing the methanol concentration.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Pool the pure fractions and concentrate to obtain semi-purified this compound.

Visualizations

Iforrestine_Purification_Workflow Start Dried Plant Material Extraction Maceration with Acidified Methanol Start->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration Filtration->Concentration1 Crude_Extract Crude this compound Extract Concentration1->Crude_Extract LLE Acid-Base Liquid-Liquid Extraction Crude_Extract->LLE Enriched_Fraction Enriched Alkaloid Fraction LLE->Enriched_Fraction Column_Chromatography Silica Gel Column Chromatography Enriched_Fraction->Column_Chromatography Semi_Pure Semi-Pure this compound Column_Chromatography->Semi_Pure Prep_HPLC Preparative HPLC Semi_Pure->Prep_HPLC Pure_this compound >99.5% Pure this compound Prep_HPLC->Pure_this compound Crystallization Crystallization Pure_this compound->Crystallization Final_Product Crystalline this compound Crystallization->Final_Product

Caption: General workflow for the purification of this compound.

Purification_Relationships cluster_Extraction Initial Extraction cluster_Purification Purification Steps cluster_Polishing Final Polishing Crude_Extraction Crude Extraction (High Yield, Low Purity) LLE Liquid-Liquid Extraction (Removes Major Impurity Classes) Crude_Extraction->LLE Column_Chromatography Column Chromatography (Separates by Polarity) LLE->Column_Chromatography Prep_HPLC Preparative HPLC (High Resolution Separation) Column_Chromatography->Prep_HPLC Crystallization Crystallization (Highest Purity & Stability) Prep_HPLC->Crystallization

References

Troubleshooting Iforrestine solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Iforrestine

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers. This compound is a novel, synthetic small molecule inhibitor of the XYZ signaling pathway, characterized by its hydrophobic nature and weakly acidic properties (pKa ≈ 6.5). These characteristics can present challenges in achieving desired concentrations in aqueous solutions for in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for preparing a stock solution of this compound?

A1: Due to its hydrophobic nature, this compound is practically insoluble in water. We recommend preparing a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. A stock solution of 10-50 mM in 100% DMSO is typically achievable and can be stored at -20°C.

Q2: I observed precipitation when diluting my DMSO stock of this compound into my aqueous experimental buffer. What is causing this?

A2: This is a common issue known as "antisolvent precipitation." When the DMSO stock is diluted into an aqueous buffer, the overall percentage of the organic solvent decreases significantly. If the final concentration of this compound in the aqueous buffer exceeds its solubility limit in that specific solvent mixture, the compound will precipitate out of the solution.

Q3: Can I increase the final concentration of this compound in my aqueous buffer?

A3: The maximum achievable concentration of this compound in your aqueous buffer will depend on several factors, including the pH of the buffer, the presence of co-solvents, and the ionic strength. To increase the solubility, you can try adjusting the pH, using a solubilizing agent, or slightly increasing the percentage of a tolerated organic co-solvent in your final solution.

Q4: How does pH affect the solubility of this compound?

A4: this compound is a weakly acidic compound. In its protonated (uncharged) form at acidic pH, it is less soluble in aqueous solutions. By increasing the pH of the buffer to be above its pKa (approximately 6.5), this compound will become deprotonated and thus more soluble. Therefore, using a buffer with a pH of 7.5 or higher is recommended to improve solubility.

Troubleshooting Guide

Issue 1: Precipitate Formation Upon Dilution of DMSO Stock
  • Question: I am diluting my 20 mM this compound stock in DMSO into my phosphate-buffered saline (PBS) at pH 7.4 for a final concentration of 100 µM. I see immediate cloudiness and precipitation. How can I resolve this?

  • Answer:

    • Reduce Final Concentration: The most straightforward approach is to lower the final desired concentration of this compound in your PBS. Test a range of lower concentrations (e.g., 50 µM, 25 µM, 10 µM) to determine the solubility limit in your current buffer system.

    • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This can sometimes prevent localized high concentrations that lead to rapid precipitation.

    • Increase Final DMSO Concentration: If your experimental system can tolerate a higher concentration of DMSO, increasing the final percentage of DMSO in your aqueous solution can help keep this compound dissolved. For example, a final concentration of 1% DMSO may be more effective than 0.5%. Always check the tolerance of your cellular or enzymatic assay for the final DMSO concentration.

    • Use a Solubilizing Agent: Consider the use of a biocompatible solubilizing agent or surfactant. Pluronic F-68 (a non-ionic surfactant) or bovine serum albumin (BSA) in the buffer can help to increase the apparent solubility of hydrophobic compounds like this compound.

Issue 2: Low or Inconsistent Bioassay Results
  • Question: My experimental results with this compound are inconsistent, and the observed potency is lower than expected. Could this be related to solubility?

  • Answer: Yes, poor solubility can lead to an overestimation of the actual concentration of dissolved this compound, resulting in inconsistent and seemingly lower potency.

    • Confirm Solution Clarity: Before each experiment, visually inspect your final this compound solution for any signs of precipitation or cloudiness. Use a spectrophotometer to check for light scattering by measuring the absorbance at a wavelength outside of this compound's absorbance range (e.g., 600 nm).

    • Prepare Fresh Dilutions: Prepare your final working solutions fresh from the DMSO stock immediately before each experiment. Avoid using aged or stored aqueous solutions, as precipitation can occur over time.

    • Filter Your Solution: After dilution, you can filter the solution through a 0.22 µm syringe filter to remove any undissolved micro-precipitates. Be aware that this may lower the final concentration of your compound if a significant amount has precipitated.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in common aqueous buffers at room temperature. This data should be used as a guide, and it is recommended to determine the solubility in your specific experimental system.

Buffer SystempHMaximum Achievable Concentration (µM) with 1% Final DMSO
Phosphate-Buffered Saline (PBS)7.4~ 25
Tris-HCl7.5~ 40
Tris-HCl8.0~ 75
HEPES7.4~ 30
DMEM + 10% FBS7.4~ 50

Experimental Protocols & Workflows

Protocol for Preparing a 100 µM this compound Working Solution in Tris-HCl (pH 8.0)
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Warm the Tris-HCl (pH 8.0) buffer to room temperature.

  • For a 1 mL final working solution, add 990 µL of Tris-HCl (pH 8.0) to a microcentrifuge tube.

  • Add 10 µL of the 10 mM this compound DMSO stock to the buffer.

  • Immediately vortex the solution for 30 seconds to ensure rapid mixing.

  • Visually inspect the solution for any signs of precipitation.

  • Use the freshly prepared solution in your experiment immediately.

Visualizing Experimental Workflows

G cluster_prep This compound Stock Preparation cluster_dilution Working Solution Preparation start Weigh this compound Powder add_dmso Add 100% DMSO start->add_dmso vortex_stock Vortex to Dissolve add_dmso->vortex_stock stock 10 mM Stock Solution in DMSO vortex_stock->stock add_stock Add Stock to Buffer stock->add_stock buffer Aqueous Buffer (e.g., Tris pH 8.0) buffer->add_stock vortex_final Vortex Immediately add_stock->vortex_final final_solution Final Working Solution vortex_final->final_solution

Caption: Workflow for preparing this compound working solution.

G cluster_troubleshooting Troubleshooting Precipitation precipitate Precipitation Observed check_conc Is Final Concentration Too High? precipitate->check_conc check_ph Is Buffer pH < 7.5? precipitate->check_ph check_dmso Is Final DMSO % Too Low? precipitate->check_dmso lower_conc Lower Final Concentration check_conc->lower_conc Yes increase_ph Increase Buffer pH check_ph->increase_ph Yes increase_dmso Increase Final DMSO % check_dmso->increase_dmso Yes add_solubilizer Add Solubilizing Agent (e.g., Pluronic F-68) check_dmso->add_solubilizer No

Caption: Logic diagram for troubleshooting this compound precipitation.

Optimizing reaction conditions for Iforrestine synthesis steps

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of Iforrestine. The content is designed to address specific challenges that may be encountered during key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic challenges in the total synthesis of this compound?

A1: The main challenge in synthesizing this compound lies in its low natural abundance (0.007% of the dry weight of Isotropis forrestii), making isolation from natural sources impractical for extensive research.[1] A robust synthetic strategy is therefore necessary. Key strategic hurdles include the stereoselective construction of the substituted L-pipecolic acid moiety and the efficient assembly of the complex heterocyclic core.

Q2: What is the general retrosynthetic approach for this compound?

A2: A common retrosynthetic analysis of this compound identifies two key synthons: a functionalized aromatic precursor and a substituted L-pipecolic acid derivative.[1] The strategy focuses on the synthesis of these two fragments followed by their coupling and subsequent cyclizations to form the core structure.

Troubleshooting Guides

Step 1: Condensation of Isatoic Anhydride with L-Proline

This reaction is a crucial step in forming the initial bond between the aromatic precursor and the proline-derived fragment.

Issue 1: Low Yield of the Condensation Product

ParameterCondition A (Suboptimal)Condition B (Optimized)Condition C (Alternative)
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)Toluene
Temperature Room Temperature80 °C110 °C (with Dean-Stark)
Reaction Time 24 hours12 hours8 hours
Catalyst NoneAcetic Acid (cat.)p-Toluenesulfonic acid (cat.)
Yield (%) 30-40%75-85%70-80%

Troubleshooting Steps:

  • Solvent Choice: Non-polar solvents like DCM may not be effective in solubilizing the starting materials. A switch to a polar aprotic solvent such as DMF is recommended to improve solubility and reaction rates.

  • Temperature: The reaction often requires heating to proceed efficiently. Increasing the temperature to 80-100 °C can significantly improve the reaction rate and yield.

  • Water Removal: The condensation reaction releases water, which can lead to side reactions or hydrolysis of the starting material. Using a Dean-Stark apparatus with a solvent like toluene can effectively remove water and drive the reaction to completion.

  • Acid Catalysis: The addition of a catalytic amount of a protic acid, such as acetic acid or p-toluenesulfonic acid, can activate the carbonyl group of the isatoic anhydride and facilitate the nucleophilic attack by the proline nitrogen.

Experimental Protocol: Optimized Condensation of Isatoic Anhydride with L-Proline

  • To a solution of isatoic anhydride (1.0 eq) in anhydrous DMF, add L-proline (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_temp Is reaction heated? start->check_temp increase_temp Increase temperature to 80-100 °C check_temp->increase_temp No check_solvent Is the solvent polar aprotic (e.g., DMF)? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Switch to DMF or Toluene check_solvent->change_solvent No check_catalyst Is an acid catalyst present? check_solvent->check_catalyst Yes change_solvent->check_catalyst add_catalyst Add catalytic H+ (e.g., AcOH, TsOH) check_catalyst->add_catalyst No check_water Is water being removed? check_catalyst->check_water Yes add_catalyst->check_water use_dean_stark Use Dean-Stark trap check_water->use_dean_stark No end Yield Improved check_water->end Yes use_dean_stark->end

Caption: Troubleshooting workflow for low yield in the condensation step.

Step 2: Synthesis of L-Pipecolic Acid Derivative via Glycine Enolate Alkylation

The stereoselective synthesis of the substituted L-pipecolic acid fragment is critical. A common approach involves the alkylation of a chiral glycine enolate equivalent.[1]

Issue 2: Poor Diastereoselectivity in Glycine Enolate Alkylation

ParameterCondition A (Poor Selectivity)Condition B (Improved Selectivity)Condition C (High Selectivity)
Base Lithium diisopropylamide (LDA)Lithium hexamethyldisilazide (LHMDS)Potassium hexamethyldisilazide (KHMDS)
Temperature -20 °C-78 °C-78 °C
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)Tetrahydrofuran (THF) with HMPA
Additive NoneNoneHexamethylphosphoramide (HMPA)
Diastereomeric Ratio 2:15:1>10:1

Troubleshooting Steps:

  • Base Selection: The choice of base can significantly impact the stereoselectivity. Sterically hindered bases like LHMDS or KHMDS often provide better results than LDA by influencing the aggregation state of the enolate.

  • Low Temperature: Maintaining a low temperature (-78 °C) is crucial to minimize side reactions and enhance the kinetic control of the alkylation, which is often the source of higher diastereoselectivity.

  • Solvent and Additives: The solvent system can influence the enolate geometry and reactivity. The addition of a polar, coordinating additive like HMPA can break up enolate aggregates, leading to a more defined reactive species and improved stereoselectivity.

Experimental Protocol: Diastereoselective Alkylation of a Glycine Enolate Equivalent

  • Dissolve the chiral glycine equivalent (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LHMDS (1.1 eq) in THF dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the alkylating agent (1.2 eq) as a solution in THF dropwise.

  • Continue stirring at -78 °C and monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy of the crude product and purify by column chromatography.

Signaling Pathway of Stereocontrol

G cluster_0 Factors Influencing Diastereoselectivity Base Base (e.g., LHMDS) Enolate Chiral Glycine Enolate Formation Base->Enolate Temp Temperature (-78 °C) Temp->Enolate Solvent Solvent/Additive (THF/HMPA) Solvent->Enolate Transition Diastereomeric Transition States Enolate->Transition Product Alkylated Product (High d.r.) Transition->Product Favored Pathway

References

How to reduce epimerization during Iforrestine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Iforrestine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a specific focus on mitigating epimerization during the synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

A1: this compound is a complex alkaloid natural product. Its synthesis is a significant challenge due to its intricate polycyclic architecture and multiple stereocenters. A key difficulty in the total synthesis is controlling the stereochemistry at sensitive positions, which can be prone to epimerization under various reaction conditions.

Q2: Which steps in a potential this compound synthesis are most susceptible to epimerization?

A2: Based on the likely structural motifs within this compound, two key stages are highly susceptible to loss of stereochemical integrity:

  • Tetrahydro-β-carboline or Tetrahydroisoquinoline formation: The construction of these core heterocyclic systems, likely via a Pictet-Spengler or similar cyclization reaction, involves the formation of a new stereocenter adjacent to an aromatic ring. This center can be prone to epimerization, particularly under harsh acidic or thermal conditions.

  • Amide Bond Formation: The synthesis of this compound likely involves the coupling of amino acid-derived fragments. The activation of the carboxylic acid group of an amino acid for amide bond formation can lead to the formation of an oxazolone intermediate, which is susceptible to deprotonation and subsequent reprotonation, resulting in epimerization at the α-carbon.

Q3: What are the general strategies to minimize epimerization?

A3: Generally, to reduce the risk of epimerization, consider the following:

  • Reaction Temperature: Lowering the reaction temperature can often suppress epimerization.[1]

  • Choice of Reagents: The selection of coupling reagents, additives, and bases is critical. For instance, some coupling reagents are known to cause more epimerization than others.[1][2]

  • Solvent Polarity: The polarity of the solvent can influence the rate of epimerization.[1] Apolar solvents may be preferable, but solubility can be a concern.

  • Reaction Time: Minimizing reaction times, especially during the activation step of amino acid coupling, can reduce the opportunity for epimerization.

Troubleshooting Guides

Issue 1: Epimerization during Pictet-Spengler Reaction

Symptom: You observe the formation of the undesired diastereomer of the tetrahydro-β-carboline or tetrahydroisoquinoline core of your this compound precursor.

Possible Causes and Solutions:

  • Harsh Acidic Conditions: Strong acids and high temperatures can promote a retro-Pictet-Spengler reaction, leading to the erosion of stereochemical purity.

    • Troubleshooting:

      • Screen Acid Catalysts: Test a range of Brønsted or Lewis acids to find a milder catalyst that still promotes the desired cyclization.

      • Optimize Acid Concentration: Use the minimum effective concentration of the acid catalyst.

      • Lower the Reaction Temperature: Perform the reaction at a lower temperature, even if it requires a longer reaction time.

  • Prolonged Reaction Times at Elevated Temperatures: Even with milder acids, extended reaction times at high temperatures can lead to epimerization.

    • Troubleshooting:

      • Monitor the Reaction Closely: Use techniques like TLC or LC-MS to monitor the reaction progress and stop it as soon as the starting material is consumed.

      • Consider Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the reaction, allowing for shorter reaction times at a given temperature, which may reduce epimerization.

Issue 2: Epimerization during Amide Bond Formation

Symptom: Analysis of your coupled product shows a mixture of diastereomers, indicating epimerization of the amino acid-derived fragment.

Possible Causes and Solutions:

  • Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing epimerization. For example, EDC has been reported to induce more epimerization than DIC in certain cases.[1][2]

    • Troubleshooting:

      • Select a Low-Epimerization Coupling Reagent: Consult the data in Table 1 and consider using reagents known for low epimerization, such as COMU or those used in combination with additives.

      • Utilize Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can suppress epimerization by minimizing the lifetime of the highly reactive, epimerization-prone intermediates.[1]

  • Strong Base and/or Prolonged Pre-activation: The presence of a strong base and extended pre-activation times before the addition of the amine component can increase the risk of epimerization.

    • Troubleshooting:

      • Choose a Weaker Base: If a base is required, consider using a weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like diisopropylethylamine (DIEA).

      • Minimize Pre-activation Time: Add the amine component as quickly as possible after the activation of the carboxylic acid.

      • In Situ Activation: Employ a protocol where the activation and coupling occur simultaneously, without a separate pre-activation step.

Data Presentation

Table 1: Effect of Coupling Reagents and Additives on Epimerization

Coupling ReagentAdditiveBase% Epimerization (Example System)Reference
EDC--29.8[2]
EDC-HClHOAt-24.1[2]
DICHOAt-4.2[2]
HATU-NMMHigh (with extended pre-activation)[3]
HBTU-DIEAVaries with substrate[4]
PyBOP-DIEAGenerally low[4]
TDBTU-DIEASignificantly less than PyBOP, HBTU, HATU in a specific case[4]
DICHOBt + CuCl₂-Low, even for sensitive substrates[4]

Note: The extent of epimerization is highly substrate-dependent. The values presented are for illustrative purposes and may not be directly transferable to this compound synthesis.

Experimental Protocols

Protocol 1: Stereoselective Pictet-Spengler Reaction (General Procedure)

This protocol provides a general methodology for a Pictet-Spengler reaction aimed at minimizing epimerization.

  • Reactant Preparation: Dissolve the β-arylethylamine precursor (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the reaction mixture to the desired temperature (start with 0 °C or lower).

  • Catalyst Addition: Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.1 equiv) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Low-Epimerization Amide Coupling using DIC/HOAt

This protocol describes a general procedure for amide bond formation designed to suppress epimerization.

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equiv) and the amine component (1.0 equiv) in an appropriate solvent (e.g., DMF or dichloromethane).

  • Additive Addition: Add 7-aza-1-hydroxybenzotriazole (HOAt) (1.1 equiv) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Coupling Reagent Addition: Slowly add a solution of diisopropylcarbodiimide (DIC) (1.1 equiv) in the reaction solvent to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Filter off the diisopropylurea byproduct. If the product is in an organic solvent, wash it sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting peptide by flash chromatography or recrystallization.

Visualizations

Epimerization_Troubleshooting start Epimerization Observed reaction_type Identify Reaction Type start->reaction_type pictet_spengler Pictet-Spengler Cyclization reaction_type->pictet_spengler amide_coupling Amide Bond Formation reaction_type->amide_coupling ps_cause Potential Causes pictet_spengler->ps_cause ac_cause Potential Causes amide_coupling->ac_cause ps_harsh_acid Harsh Acid/High Temp ps_cause->ps_harsh_acid ps_prolonged_time Prolonged Reaction Time ps_cause->ps_prolonged_time ps_solution1 Screen Milder Acids Lower Temperature ps_harsh_acid->ps_solution1 ps_solution2 Monitor Reaction Closely Consider Microwave ps_prolonged_time->ps_solution2 end_goal Reduced Epimerization ps_solution1->end_goal ps_solution2->end_goal ac_reagent Inappropriate Coupling Reagent ac_cause->ac_reagent ac_base_preactivation Strong Base/ Prolonged Pre-activation ac_cause->ac_base_preactivation ac_solution1 Use Low-Epimerization Reagent (e.g., DIC/HOAt) ac_reagent->ac_solution1 ac_solution2 Use Weaker Base (e.g., NMM) Minimize Pre-activation ac_base_preactivation->ac_solution2 ac_solution1->end_goal ac_solution2->end_goal

Caption: Troubleshooting workflow for addressing epimerization.

Amide_Coupling_Epimerization cluster_desired Desired Pathway (Stereoretention) cluster_epimerization Epimerization Pathway Activated_Acid Activated Amino Acid (e.g., O-acylisourea) Peptide_Bond Peptide Bond Formation (Desired Product) Activated_Acid->Peptide_Bond Nucleophilic Attack Oxazolone Oxazolone Formation Activated_Acid->Oxazolone Intramolecular Cyclization Amine Amine (R'-NH2) Amine->Peptide_Bond Enolate Enolate Intermediate (Loss of Stereochemistry) Oxazolone->Enolate Base-mediated Deprotonation Epimerized_Product Epimerized Product Oxazolone->Epimerized_Product Nucleophilic Attack by Amine Enolate->Oxazolone Reprotonation

Caption: Mechanism of epimerization during amide bond formation.

References

Technical Support Center: Managing Iforrestine Degradation During Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of Iforrestine. Our goal is to help you minimize degradation and maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: this compound is susceptible to degradation through two primary pathways: oxidation and hydrolysis. Oxidative degradation is often catalyzed by exposure to air (oxygen), light, and certain metal ions. Hydrolytic degradation is typically pH-dependent and can be accelerated by the presence of strong acids or bases.

Q2: My this compound extract is showing a significant color change (e.g., turning brown). What could be the cause?

A2: A color change in your extract often indicates oxidative degradation of this compound. This can be triggered by prolonged exposure to atmospheric oxygen, UV light, or the presence of oxidative enzymes from the source material. To mitigate this, it is crucial to work quickly, use amber-colored glassware, and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am experiencing low yields of this compound. What are the likely reasons?

A3: Low yields can result from several factors, including incomplete extraction, degradation of the target molecule, or suboptimal storage of the source material. Ensure your solvent system is appropriate for this compound's polarity. Additionally, review your extraction parameters such as temperature and pH, as extreme conditions can lead to significant degradation.

Q4: How can I prevent the precipitation of this compound during the extraction process?

A4: Precipitation can occur if the concentration of this compound exceeds its solubility in the chosen solvent or if the temperature of the extract decreases significantly. Ensure you are using a sufficient volume of solvent and maintain a consistent temperature throughout the extraction. If precipitation persists, consider a solvent system with a higher solubilizing capacity for this compound.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your this compound extraction experiments.

Problem Potential Cause Recommended Solution
Low this compound Purity in Final Extract Co-extraction of impurities with similar polarity.Optimize the solvent system. A step-gradient elution during chromatographic purification can help separate this compound from closely related impurities. Consider a liquid-liquid extraction step to partition this compound away from interfering substances.
Inconsistent Results Between Batches Variability in raw material, extraction time, or temperature.Standardize your protocol. Ensure the raw material is from a consistent source and stored under identical conditions. Precisely control the extraction time and temperature for each batch.
Presence of Unidentified Peaks in HPLC Analysis Degradation products of this compound.Compare the chromatograms of fresh and aged extracts to identify potential degradation peaks. Use of an antioxidant and maintaining a low temperature during extraction can minimize the formation of these products.
Loss of this compound during Solvent Evaporation Thermal degradation due to excessive heat.Use a rotary evaporator at a low temperature and reduced pressure. Avoid prolonged exposure to heat. For small volumes, evaporation under a gentle stream of nitrogen is a viable alternative.

Experimental Protocols

Protocol 1: Standard Maceration Extraction of this compound
  • Preparation of Plant Material: Grind the dried plant material to a coarse powder (particle size of 2-3 mm).

  • Maceration:

    • Place 100 g of the powdered material into a 1 L amber glass flask.

    • Add 500 mL of the extraction solvent (e.g., 80% ethanol).

    • Seal the flask and shake vigorously for 15 minutes.

    • Store the flask in a dark place at room temperature (20-25°C) for 72 hours, with intermittent shaking.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure.

  • Storage: Store the concentrated extract at -20°C in an airtight, amber vial.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material: Grind the dried plant material to a fine powder (particle size < 1 mm).

  • Extraction:

    • Place 10 g of the powdered material into a 250 mL beaker.

    • Add 100 mL of the extraction solvent (e.g., methanol).

    • Place the beaker in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 25°C.

  • Filtration and Concentration: Follow steps 3 and 4 from the Standard Maceration Extraction protocol.

Visualizations

This compound Degradation Pathways

This compound This compound Oxidized_this compound Oxidized Products This compound->Oxidized_this compound O2, Light, Metal Ions Hydrolyzed_this compound Hydrolysis Products This compound->Hydrolyzed_this compound H2O, Acid/Base A Plant Material Preparation B Extraction (Maceration/UAE) A->B C Filtration B->C D Solvent Evaporation C->D E Purification (Chromatography) D->E F Isolated this compound E->F

Technical Support Center: Optimizing Iforrestine Resolution in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the chromatographic resolution of Iforrestine and similar small molecules in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound peak is broad and poorly resolved from a nearby impurity. What are the first steps for troubleshooting?

A1: When facing poor resolution, a systematic approach is crucial. Start by assessing the three core factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[1] A logical workflow is to first optimize the retention factor, then selectivity, and finally, efficiency.

Begin by ensuring your system is properly prepared. This includes checking for leaks, ensuring the mobile phase is correctly prepared and degassed, and confirming that the column is properly equilibrated.[2] Improper sample preparation, such as dissolving the sample in a solvent much stronger than the mobile phase, can also lead to peak broadening.[3]

Q2: How does the mobile phase composition affect the resolution of this compound?

A2: The mobile phase composition is a powerful tool for optimizing resolution, primarily by influencing the retention factor (k) and selectivity (α).[1][4]

  • Solvent Strength: In reverse-phase HPLC, the mobile phase is typically a mixture of water and a less polar organic solvent like acetonitrile (ACN) or methanol (MeOH).[4]

    • Increasing the aqueous portion (decreasing organic solvent) will increase the retention time of this compound, which can improve the separation of early-eluting peaks.[5]

    • Decreasing the aqueous portion (increasing organic solvent) will decrease retention time.[5]

  • Solvent Type: Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity due to different interactions between the analyte, stationary phase, and mobile phase.[6] This is a highly effective way to resolve co-eluting peaks.[6]

  • pH Control: If this compound or its impurities are ionizable, the pH of the mobile phase is critical. Adjusting the pH to suppress the ionization of the target analyte can significantly improve peak shape and retention.[4][5]

Q3: My this compound peak is co-eluting with an impurity. How can I improve the separation?

A3: Co-elution is a common challenge that can often be solved by adjusting selectivity (α), which is the ability of the chromatographic system to distinguish between two compounds.

  • Change Organic Solvent: As mentioned above, switching from acetonitrile to methanol, or vice-versa, is one of the most effective ways to alter selectivity.[6]

  • Adjust Mobile Phase pH: If your compounds have acidic or basic properties, altering the pH can change their retention times differently, thus improving separation.[5]

  • Change Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry (e.g., from a C18 to a Phenyl-Hexyl or Cyano phase) can provide a different selectivity and resolve the peaks.[6]

Q4: What is the impact of column temperature on the resolution of this compound?

A4: Column temperature affects retention time, selectivity, and efficiency.[7][8]

  • Increased Temperature: Generally, raising the temperature (e.g., from 30°C to 45°C) decreases the viscosity of the mobile phase.[8] This leads to more efficient mass transfer, often resulting in sharper peaks and shorter retention times.[8] In some cases, higher temperatures can also alter selectivity, which may improve or worsen the resolution of a critical peak pair.[6][7]

  • Decreased Temperature: Lowering the temperature typically increases retention times, which can sometimes enhance the resolution of closely eluting compounds.[9][10]

It is crucial to maintain a stable temperature throughout the analysis to ensure reproducible results.[7][8]

Q5: Can changing the flow rate improve the resolution of my analysis?

A5: Yes, adjusting the flow rate can impact resolution by affecting column efficiency.

  • Lowering the flow rate generally increases efficiency (up to a certain point) and can lead to better resolution, but it will also increase the analysis time.[5][9]

  • Increasing the flow rate will shorten the run time but may decrease resolution as it can lead to broader peaks.[9]

The optimal flow rate balances resolution with acceptable analysis time.[9]

Q6: When should I consider changing the HPLC column to improve resolution?

A6: Consider changing the column when you have exhausted mobile phase and temperature optimizations. A different column can provide significant improvements in efficiency and selectivity.

  • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency and can significantly improve resolution, though they generate higher backpressure.[6]

  • Column Dimensions: Using a longer column increases the number of theoretical plates and can improve resolution, but it also leads to longer run times and increased backpressure.[6][11]

  • Stationary Phase Chemistry: If selectivity is the primary issue, changing the stationary phase (e.g., from C18 to a different chemistry) is a powerful strategy.[6]

Quantitative Data Summary

The following tables illustrate the typical effects of key parameters on the retention and resolution of a small molecule like this compound.

Table 1: Effect of Acetonitrile (ACN) Concentration on Retention and Resolution

Mobile Phase (ACN:Water)Retention Time of this compound (min)Resolution (Rs) between this compound and Impurity
50:508.51.2 (Poor)
45:5512.31.7 (Good)
40:6018.22.1 (Excellent)

Note: Data is representative and will vary based on the specific compound and column.

Table 2: Impact of Column Temperature on Efficiency and Resolution

Column Temperature (°C)Theoretical Plates (N) for this compoundResolution (Rs) between this compound and Impurity
3012,5001.6
4014,0001.8
5015,2001.9

Note: Assumes a constant mobile phase composition. Data is representative.

Experimental Protocols

Protocol 1: Optimizing Mobile Phase Composition
  • Initial Conditions: Start with a standard mobile phase, for example, 50:50 Acetonitrile:Water, at a flow rate of 1.0 mL/min on a C18 column.

  • Adjust Solvent Strength: Perform a series of isocratic runs, varying the acetonitrile concentration in 5% increments (e.g., 50%, 45%, 40%).

  • Evaluate Results: For each run, record the retention time of this compound and the resolution (Rs) from the nearest impurity. A resolution of Rs ≥ 1.5 is generally considered baseline separation.[5]

  • Fine-Tune: Once an optimal solvent strength is identified, make smaller adjustments (e.g., 1-2% increments) to further refine the separation.

  • Test Alternative Solvent: If resolution is still inadequate, replace acetonitrile with methanol at a concentration that gives a similar retention time and repeat the optimization steps.

Protocol 2: Performing a Column Temperature Study
  • Establish Baseline: Using the optimized mobile phase from Protocol 1, perform an injection at your standard laboratory temperature (e.g., 30°C).

  • Increase Temperature: Increase the column oven temperature in 5-10°C increments (e.g., 35°C, 40°C, 45°C).

  • Equilibrate: Allow the column to fully equilibrate at each new temperature for at least 15-20 minutes before injecting the sample.

  • Analyze Data: Compare the chromatograms. Note changes in retention time, peak shape (asymmetry), and resolution.

  • Select Optimal Temperature: Choose the temperature that provides the best balance of resolution, peak shape, and analysis time. Ensure the mobile phase is pre-heated before it enters the column, especially at higher temperatures, to avoid peak distortion.[7]

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_retention Step 1: Retention Factor (k) cluster_selectivity Step 2: Selectivity (α) cluster_efficiency Step 3: Efficiency (N) cluster_column Step 4: Advanced Options cluster_end Resolution Start Poor Resolution (Rs < 1.5) for this compound Retention Is Retention Optimal? (2 < k < 10) Start->Retention Adjust_MP Adjust Mobile Phase Strength (e.g., % Acetonitrile) Retention->Adjust_MP No Selectivity Is Selectivity the Issue? (Co-eluting Peaks) Retention->Selectivity Yes Adjust_MP->Retention Change_Solvent Change Organic Solvent (ACN -> MeOH) Selectivity->Change_Solvent Yes Efficiency Are Peaks Broad? Selectivity->Efficiency No Change_pH Adjust Mobile Phase pH Change_Solvent->Change_pH Change_pH->Efficiency Optimize_Temp Optimize Temperature Efficiency->Optimize_Temp Yes Change_Column Change Column (Particle Size, Chemistry) Efficiency->Change_Column No Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Optimize_Flow->Change_Column End Resolution Achieved (Rs >= 1.5) Change_Column->End Parameter_Relationships Resolution Resolution (Rs) Selectivity Selectivity (α) Selectivity->Resolution Efficiency Efficiency (N) Efficiency->Resolution Retention Retention (k) Retention->Resolution MobilePhase Mobile Phase (Solvent, pH) MobilePhase->Selectivity MobilePhase->Retention Column Column (Chemistry, L, dp) Column->Selectivity Column->Efficiency Temperature Temperature Temperature->Selectivity Temperature->Efficiency FlowRate Flow Rate FlowRate->Efficiency

References

Technical Support Center: Minimizing Side-Product Formation in Iforrestine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The total synthesis of (+)-Iforrestine has been the subject of academic research, notably in a PhD thesis that outlines a synthetic strategy. However, detailed, peer-reviewed experimental protocols for the complete synthesis are not publicly available at this time. Therefore, this technical support center provides guidance based on the proposed synthetic route and general principles of the key chemical transformations involved. The troubleshooting guides and FAQs address potential challenges that researchers may encounter in analogous synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for (+)-Iforrestine?

The proposed retrosynthetic analysis of (+)-Iforrestine identifies two key building blocks: a substituted aromatic precursor and a chiral L-pipecolic acid derivative.[1] A model study for the coupling of these fragments involves the reaction of isatoic anhydride with an amino acid, such as L-proline, followed by cyclization and further transformations.[1] The overall strategy appears to involve the sequential construction of the heterocyclic core of the Iforrestine molecule.

Q2: What are the most likely stages for side-product formation in the synthesis of this compound?

Based on the proposed key transformations, side-products are most likely to arise during:

  • The coupling of the aromatic precursor with the L-pipecolic acid derivative: This step, likely involving amide bond formation and subsequent cyclization, can be prone to incomplete reactions, side reactions of functional groups, and racemization.

  • The synthesis of the L-pipecolic acid derivative: The synthesis of chiral pipecolic acid derivatives can sometimes result in impurities of the undesired enantiomer or diastereomer.[2]

  • The construction of the quinazolinone core: Reactions involving anthranilic acid derivatives to form quinazolinones can sometimes yield byproducts through alternative cyclization pathways or incomplete reactions.

Q3: How can I monitor the progress of the reactions and the formation of side-products?

Regular monitoring of the reaction progress is crucial for minimizing side-product formation. The primary analytical tools for this purpose are:

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for obtaining an accurate and reliable impurity profile of the reaction mixture and the final product. A good stability-indicating HPLC method should be developed to separate all impurities from the main product peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can supplement HPLC by providing mass information for each impurity, which is a critical first step in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of both the desired product and any significant impurities that can be isolated.

Troubleshooting Guides

Issue 1: Low Yield and/or Incomplete Reaction in the Isatoic Anhydride and L-Pipecolic Acid Derivative Condensation

This key step involves the reaction of isatoic anhydride (or a similar activated anthranilic acid derivative) with the L-pipecolic acid fragment.

Potential Cause Troubleshooting Strategy
Insufficient reactivity of the starting materials. - Increase the reaction temperature. - Use a more polar aprotic solvent (e.g., DMF, DMAc) to improve solubility and reaction rates. - Add a catalyst, such as a Lewis acid or a base, to activate the electrophile or nucleophile.
Poor solubility of starting materials. - Screen a variety of solvents to find one that dissolves both components effectively. - Consider using a phase-transfer catalyst if the reactants are in different phases.
Decomposition of starting materials or product. - Lower the reaction temperature and extend the reaction time. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Issue 2: Formation of Impurities during Quinazolinone Ring Formation

The cyclization to form the quinazolinone core is a critical step where side-products can emerge.

Potential Cause Troubleshooting Strategy
Formation of an undesired regioisomer. - Modify the reaction conditions (solvent, temperature, catalyst) to favor the desired cyclization pathway. - Alter the protecting groups on the starting materials to sterically hinder the undesired cyclization.
Hydrolysis of the anhydride or activated acid. - Use anhydrous solvents and reagents. - Perform the reaction under a strictly inert atmosphere.
Side reactions of other functional groups. - Protect sensitive functional groups on both the aromatic and pipecolic acid fragments before the coupling and cyclization steps.
Issue 3: Epimerization at the Chiral Center of the L-Pipecolic Acid Moiety

Maintaining the stereochemical integrity of the L-pipecolic acid derivative is crucial for the synthesis of the correct enantiomer of this compound.

Potential Cause Troubleshooting Strategy
Harsh reaction conditions (strong base or high temperature). - Use milder bases (e.g., organic bases like triethylamine or DIPEA instead of inorganic bases). - Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Prolonged reaction times. - Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may cause epimerization.
Inappropriate solvent. - Use aprotic solvents that do not promote proton exchange at the chiral center.

Experimental Protocols (Model Study)

The following is a generalized protocol for the condensation of isatoic anhydride with an amino acid, based on the model study mentioned for the this compound synthesis.[1]

Reaction: Condensation of Isatoic Anhydride with L-Proline

  • Reagent Preparation: Ensure L-proline is dry and isatoic anhydride is pure. Use an anhydrous aprotic solvent such as DMF or DMSO.

  • Reaction Setup: To a solution of L-proline in the chosen solvent, add isatoic anhydride in a 1:1 molar ratio.

  • Reaction Conditions: The reaction mixture is typically heated to facilitate the condensation and loss of carbon dioxide. The optimal temperature should be determined empirically, starting from a moderate temperature (e.g., 80 °C) and monitoring the reaction progress.

  • Work-up and Purification: After the reaction is complete (as determined by TLC or LC-MS), the mixture is cooled, and the product is typically precipitated by the addition of a non-polar solvent or water. The crude product can then be purified by recrystallization or column chromatography.

Visualizations

Proposed Retrosynthetic Analysis of this compound

Iforrestine_Retrosynthesis This compound This compound Aromatic_Precursor Aromatic Precursor This compound->Aromatic_Precursor C-N bond disconnection Pipecolic_Acid_Derivative L-Pipecolic Acid Derivative This compound->Pipecolic_Acid_Derivative Amide bond disconnection Isatoic_Anhydride Isatoic Anhydride Aromatic_Precursor->Isatoic_Anhydride Functional group conversion L_Proline L-Proline (Model) Pipecolic_Acid_Derivative->L_Proline Analogy

Caption: Retrosynthetic approach for this compound synthesis.

General Troubleshooting Workflow for Side-Product Minimization

Troubleshooting_Workflow Start Reaction Performed Analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis Side_Products_Observed Side-Products Observed? Analysis->Side_Products_Observed Identify_Side_Products Identify Structure of Side-Products Side_Products_Observed->Identify_Side_Products Yes No_Side_Products Proceed to Purification Side_Products_Observed->No_Side_Products No Hypothesize_Mechanism Hypothesize Formation Mechanism Identify_Side_Products->Hypothesize_Mechanism Optimize_Conditions Optimize Reaction Conditions (Temperature, Solvent, Catalyst, Time) Hypothesize_Mechanism->Optimize_Conditions Optimize_Conditions->Start Purification Optimize Purification Protocol No_Side_Products->Purification

Caption: Workflow for addressing side-product formation.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates are the Daphniphyllum alkaloids, a structurally complex and biologically active class of compounds isolated from plants of the Daphniphyllum genus. This guide provides a comparative overview of the bioactivity of several Daphniphyllum alkaloids, with a focus on their cytotoxic effects against cancer cell lines, supported by experimental data.

Cytotoxic Activity of Daphniphyllum Alkaloids

Numerous studies have highlighted the potential of Daphniphyllum alkaloids as cytotoxic agents. These compounds exhibit a range of potencies against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.

A summary of the reported cytotoxic activities of selected Daphniphyllum alkaloids is presented in the table below. This data facilitates a direct comparison of their potency.

AlkaloidCancer Cell LineIC50 (µM)Reference
Daphnezomine WHeLa16.0 (µg/mL)[1][2]
Daphnioldhanol AHeLa31.9[3][4][5]
Unnamed AlkaloidHeLa~3.89[4]
DaphnilongeridineHL-609.5[6]
DaphnilongeridineP-3882.4[6]

Experimental Protocols

The evaluation of the cytotoxic activity of Daphniphyllum alkaloids typically involves standardized in vitro assays. A commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol for Cytotoxicity Screening
  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test alkaloid. A negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 4 hours, during which viable cells metabolize the MTT into a purple formazan product.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflow and Potential Mechanisms

To better understand the experimental process and potential biological pathways affected by these alkaloids, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start with Cultured Cancer Cells seed Seed Cells in 96-well Plates start->seed adhere Allow Cells to Adhere Overnight seed->adhere treat Treat Cells with Daphniphyllum Alkaloids adhere->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate Cell Viability read->analyze ic50 Determine IC50 Values analyze->ic50

Caption: Workflow for determining the cytotoxicity of Daphniphyllum alkaloids.

While the precise mechanisms of action for many Daphniphyllum alkaloids are still under investigation, their cytotoxic effects often involve the induction of apoptosis, or programmed cell death. A simplified, hypothetical signaling pathway for apoptosis that could be triggered by these compounds is depicted below.

apoptosis_pathway cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Signaling Cascade cluster_outcome Cellular Outcome alkaloid Daphniphyllum Alkaloid receptor Cellular Target/Receptor alkaloid->receptor Binds to/interacts with caspase_cascade Caspase Activation Cascade receptor->caspase_cascade Initiates executioner Executioner Caspases (e.g., Caspase-3) caspase_cascade->executioner Activates apoptosis Apoptosis (Programmed Cell Death) executioner->apoptosis Leads to

Caption: A potential apoptotic pathway induced by Daphniphyllum alkaloids.

Concluding Remarks

The Daphniphyllum alkaloids represent a diverse and promising class of natural products with significant cytotoxic potential.[4][7][8] The comparative data presented here serves as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further investigation into the structure-activity relationships and mechanisms of action of these alkaloids is crucial for the development of novel anticancer therapeutics. The provided experimental protocols and pathway diagrams offer a foundational understanding for future research in this exciting area.

References

A Comparative Guide to Cardiotoxic Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The information provided herein is based on publicly available scientific literature.

Introduction

Natural products have historically been a rich source of therapeutic agents. However, a significant number of these compounds exhibit dose-dependent toxicity, with cardiotoxicity being a major concern that can lead to life-threatening complications. Understanding the mechanisms of action and comparative toxicological profiles of these agents is crucial for researchers in drug discovery and development to anticipate potential liabilities and develop safer therapeutic alternatives.

This guide provides a comparative overview of the cardiotoxic effects of several well-characterized natural products: Aconitine, Digitalis Glycosides, Grayanotoxin, and Paclitaxel. An initial search for "iforrestine" did not yield any publicly available scientific data; therefore, it is not included in this comparison. The information presented is collated from preclinical and clinical studies to provide a comprehensive resource for the scientific community.

Comparative Analysis of Cardiotoxic Natural Products

This section details the cardiotoxic profile of each selected natural product, including its origin, mechanism of action, and key experimental findings.

Aconitine

Aconitine is a potent neurotoxin and cardiotoxin produced by plants of the Aconitum genus (monkshood or wolfsbane). It is a C19-diterpenoid alkaloid known for causing life-threatening arrhythmias[1][2].

Mechanism of Action: Aconitine's primary mechanism of cardiotoxicity involves its interaction with voltage-gated sodium channels (VGSCs) in cardiomyocytes[2][3]. It binds to the open state of these channels, leading to a persistent influx of sodium ions. This sustained depolarization prolongs the action potential duration, increases intracellular calcium concentration through the sodium-calcium exchanger, and promotes delayed afterdepolarizations, which can trigger ventricular arrhythmias[4]. Some studies also suggest an inhibitory effect on potassium channels, further contributing to action potential prolongation[5][6].

Cardiotoxic Effects: The primary cardiotoxic manifestations of aconitine are ventricular tachyarrhythmias, including ventricular tachycardia and fibrillation[1][7]. Other reported effects include bradycardia at low doses, hypotension, and chest pain[1][2].

Digitalis Glycosides (e.g., Digoxin)

Digitalis glycosides are a class of compounds derived from the foxglove plant (Digitalis purpurea). Digoxin is a purified cardiac glycoside widely used in the treatment of heart failure and atrial fibrillation, but it has a narrow therapeutic index, and toxicity is common[8][9].

Mechanism of Action: The cardiotoxicity of digitalis glycosides stems from their inhibition of the sodium-potassium ATPase (Na+/K+ pump) in cardiomyocytes[8]. This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium. While this increase in intracellular calcium is responsible for the positive inotropic (contractility-enhancing) effects of digoxin at therapeutic doses, excessive levels at toxic concentrations lead to delayed afterdepolarizations and increased automaticity, predisposing the heart to various arrhythmias[9].

Cardiotoxic Effects: Digitalis toxicity can manifest as a wide range of cardiac arrhythmias. The most common is the presence of frequent premature ventricular contractions (PVCs)[9]. Other characteristic ECG changes include sinus bradycardia, atrioventricular (AV) block, and specific arrhythmias like bidirectional ventricular tachycardia[9].

Grayanotoxin

Grayanotoxins are a group of diterpenoid compounds found in plants of the Ericaceae family, such as Rhododendron species. Consumption of honey made from the nectar of these plants can lead to "mad honey poisoning," which is characterized by significant cardiovascular effects[10][11].

Mechanism of Action: Similar to aconitine, grayanotoxins are potent activators of voltage-gated sodium channels[10][12]. They bind to site II of the channel, preventing its inactivation and causing a persistent influx of sodium ions. This leads to membrane depolarization and increased vagal tone, which contributes to bradycardia and hypotension[10].

Cardiotoxic Effects: The most prominent cardiotoxic effects of grayanotoxin are profound sinus bradycardia and hypotension[10][13]. Atrioventricular (AV) block of varying degrees is also a common finding on the electrocardiogram (ECG)[10][13]. In some cases, dynamic T-wave changes on the ECG have been reported[12]. Although potentially alarming, the cardiotoxicity is often transient and resolves with supportive care[10].

Paclitaxel (Taxol)

Paclitaxel, originally isolated from the Pacific yew tree (Taxus brevifolia), is a widely used chemotherapeutic agent. While not a classic direct cardiotoxin in the same manner as the others, it is associated with clinically significant cardiac side effects[14][15].

Mechanism of Action: The cardiotoxic mechanism of paclitaxel is not fully elucidated but is thought to be multifactorial. It is known to disrupt microtubule function, which can affect cardiac myocyte contractility and electrical signaling[16]. Some evidence suggests it may also have direct effects on cardiac subcellular organelles and can induce a massive release of histamine, leading to conduction disturbances[16].

Cardiotoxic Effects: The most common cardiac side effect of paclitaxel is asymptomatic sinus bradycardia, which occurs in approximately 30% of patients[15]. More severe, though less frequent, toxicities include atrioventricular (AV) block, conduction abnormalities, and in rare cases, atrial and ventricular arrhythmias, and cardiac ischemia[14][15]. A reduction in left ventricular ejection fraction (LVEF) has also been reported, particularly in patients receiving higher doses or in combination with other cardiotoxic agents[16].

Quantitative Data Summary

The following tables summarize the available quantitative data on the cardiotoxicity of the discussed natural products. It is important to note that direct comparative studies are scarce, and data are often from different experimental models, which should be taken into consideration when interpreting these values.

Table 1: In Vitro Cytotoxicity and In Vivo Lethality Data

CompoundAssayModel SystemValueReference
Aconitine IC50H9c2 Cardiomyoblasts32 µM[4]
LD50 (oral)Mice1 mg/kg[2]
LD50 (IV)Mice0.100 mg/kg[2]
Digoxin LD50 (SC)Adult Rats30.0 +/- 1.9 mg/kg[17]
LD50 (SC)Newborn Rats5.0 +/- 0.2 mg/kg[17]
Therapeutic RangeHuman Serum0.5-2 ng/mL[8]
Grayanotoxin N/AN/AData not available
Paclitaxel N/AN/AData not available

Table 2: Clinical Cardiotoxicity Data

CompoundCardiotoxic EffectIncidence/ObservationPatient PopulationReference
Aconitine Ventricular TachyarrhythmiasCommon in poisoning casesCase reports[1][7]
Digitalis Glycosides PVCsMost common early signPatients with toxicity[9]
AV BlockCommonPatients with toxicity[9]
Grayanotoxin Sinus Bradycardia18 of 42 patients in a case seriesMad honey poisoning cases[10]
Complete AV Block15 of 42 patients in a case seriesMad honey poisoning cases[10]
Paclitaxel Asymptomatic Bradycardia~30%Cancer patients[15]
Atrial Fibrillation1.0-1.7%Cancer patients[14]
Grade 1 & 2 Cardiotoxicity (LVEF reduction)20% in a 30-month follow-up studyCancer patients[16]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the assessment of cardiotoxicity.

Cell Viability Assay (MTT/Resazurin Assay on H9c2 Cardiomyoblasts)

This protocol is adapted from studies assessing the cytotoxicity of compounds on the H9c2 rat cardiomyocyte cell line.

Objective: To determine the concentration-dependent effect of a test compound on the viability of H9c2 cells.

Materials:

  • H9c2 cells (ATCC)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • 96-well cell culture plates

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

  • Solubilization buffer (e.g., DMSO for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed H9c2 cells into a 96-well plate at a density of 2.5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂[18][19].

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours)[18][20].

  • Reagent Addition:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • For Resazurin assay: Add resazurin solution to each well and incubate for 2-4 hours. Viable cells will reduce the blue resazurin to the fluorescent pink resorufin[18].

  • Measurement:

    • For MTT assay: Add a solubilization buffer to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm.

    • For Resazurin assay: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Zebrafish Cardiotoxicity Assay

This in vivo assay provides a high-throughput method to assess the effects of compounds on cardiac function in a whole organism.

Objective: To evaluate the cardiotoxic effects of a test compound on zebrafish embryos, including changes in heart rate, rhythm, and morphology.

Materials:

  • Fertilized zebrafish embryos

  • Embryo medium (e.g., E3 medium)

  • 96-well plates

  • Test compound stock solution

  • Microscope with a high-speed camera

  • Image analysis software

Procedure:

  • Embryo Collection and Staging: Collect newly fertilized zebrafish embryos and raise them in embryo medium at 28.5°C. Select healthy, normally developing embryos at a specific developmental stage (e.g., 24 hours post-fertilization, hpf).

  • Compound Exposure: Place individual embryos into the wells of a 96-well plate containing embryo medium. Add the test compound at various concentrations to the wells. Include a vehicle control.

  • Incubation: Incubate the embryos for a defined period (e.g., up to 72 or 120 hpf)[21][22].

  • Data Acquisition:

    • At the desired time point, immobilize the embryos for imaging (e.g., using a drop of 3% methylcellulose)[23].

    • Record high-resolution videos of the heart of each embryo for at least one minute[21].

  • Data Analysis:

    • Heart Rate: Manually count the ventricular contractions or use automated software to determine the heart rate (beats per minute)[23].

    • Arrhythmia: Visually inspect the video recordings for any irregularities in the heart rhythm, such as atrioventricular (AV) block or fibrillation[21].

    • Morphology: Examine the embryos for any morphological defects, such as pericardial edema, which is an indicator of heart failure[22].

    • Advanced Analysis: Utilize specialized software to analyze parameters like ejection fraction and QTc interval from the video recordings[21][24].

Patch-Clamp Electrophysiology on Isolated Cardiomyocytes

This technique allows for the direct measurement of ion channel currents in single cardiomyocytes, providing detailed mechanistic insights.

Objective: To determine the effect of a test compound on specific ion channels (e.g., sodium, potassium, calcium channels) in isolated cardiomyocytes.

Materials:

  • Isolated primary cardiomyocytes or stem cell-derived cardiomyocytes

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass micropipettes

  • Extracellular and intracellular recording solutions

  • Data acquisition and analysis software

Procedure:

  • Cell Preparation: Prepare a suspension of isolated cardiomyocytes and place them in a recording chamber on the microscope stage.

  • Pipette Preparation: Fabricate micropipettes with a tip resistance of 2-5 MΩ when filled with the intracellular solution.

  • Gigaohm Seal Formation: Under visual guidance, carefully bring the micropipette into contact with the cell membrane of a single cardiomyocyte. Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane[25][26].

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the "whole-cell" configuration. This allows for electrical access to the entire cell interior and control of the membrane potential[25][26].

  • Voltage-Clamp Recording:

    • "Clamp" the membrane potential at a holding potential where the channels of interest are closed.

    • Apply a series of voltage steps (a "voltage protocol") to elicit the opening of the specific ion channels being studied[27].

    • Record the resulting ionic currents flowing across the cell membrane.

  • Compound Application: Perfuse the recording chamber with the extracellular solution containing the test compound at a known concentration.

  • Data Recording and Analysis: Record the ion channel currents in the presence of the compound and compare them to the currents recorded in the control solution. Analyze changes in current amplitude, kinetics (activation and inactivation), and voltage-dependence to determine the effect of the compound on the ion channel.

Western Blot for Apoptosis Markers

This biochemical assay is used to detect and quantify the expression of proteins involved in apoptotic pathways.

Objective: To determine if a cardiotoxic compound induces apoptosis in cardiomyocytes by detecting key apoptotic marker proteins.

Materials:

  • Cardiomyocyte cell culture or heart tissue homogenates

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2 family proteins)[28][29]

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cardiomyocytes with the test compound for a specified time. Lyse the cells or homogenize the tissue in lysis buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[30].

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane[30].

  • Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding[30].

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the apoptotic marker of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression between treated and untreated samples. An increase in cleaved (active) forms of caspases and PARP is indicative of apoptosis[31].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of the discussed cardiotoxic natural products and a typical experimental workflow for assessing cardiotoxicity.

Cardiotoxic_Pathways cluster_aconitine Aconitine Pathway cluster_digitalis Digitalis Glycosides Pathway cluster_grayanotoxin Grayanotoxin Pathway cluster_paclitaxel Paclitaxel Pathway (Proposed) Aconitine Aconitine VGSC_A Voltage-Gated Na+ Channel Aconitine->VGSC_A Binds to open state Na_Influx_A Persistent Na+ Influx VGSC_A->Na_Influx_A Depolarization_A Prolonged Depolarization Na_Influx_A->Depolarization_A NCX_A Na+/Ca2+ Exchanger Depolarization_A->NCX_A Activates Ca_Overload_A Intracellular Ca2+ Overload NCX_A->Ca_Overload_A Arrhythmia_A Arrhythmias Ca_Overload_A->Arrhythmia_A Triggers Digitalis Digitalis NaK_Pump Na+/K+ ATPase Digitalis->NaK_Pump Inhibits Intra_Na Increased Intracellular Na+ NaK_Pump->Intra_Na NCX_D Na+/Ca2+ Exchanger Intra_Na->NCX_D Reduces activity Ca_Overload_D Intracellular Ca2+ Overload NCX_D->Ca_Overload_D Arrhythmia_D Arrhythmias Ca_Overload_D->Arrhythmia_D Triggers Grayanotoxin Grayanotoxin VGSC_G Voltage-Gated Na+ Channel Grayanotoxin->VGSC_G Binds and activates Na_Influx_G Persistent Na+ Influx VGSC_G->Na_Influx_G Depolarization_G Depolarization Na_Influx_G->Depolarization_G Vagal_Tone Increased Vagal Tone Depolarization_G->Vagal_Tone Bradycardia Bradycardia & Hypotension Vagal_Tone->Bradycardia Paclitaxel Paclitaxel Microtubules Microtubule Disruption Paclitaxel->Microtubules Contractility Altered Contractility Microtubules->Contractility Signaling Altered Electrical Signaling Microtubules->Signaling Brady_Block Bradycardia & AV Block Signaling->Brady_Block

Caption: Signaling pathways of major cardiotoxic natural products.

Cardiotoxicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment H9c2 H9c2 Cardiomyocytes Compound_Treat_Vitro Compound Treatment H9c2->Compound_Treat_Vitro Viability Cell Viability Assay (e.g., MTT) Compound_Treat_Vitro->Viability Apoptosis Apoptosis Assay (e.g., Western Blot) Compound_Treat_Vitro->Apoptosis Electrophys Patch-Clamp Electrophysiology Compound_Treat_Vitro->Electrophys IC50 Determine IC50 Viability->IC50 Mechanism Elucidate Mechanism Apoptosis->Mechanism Electrophys->Mechanism Toxicity_Profile Determine Cardiotoxicity Profile IC50->Toxicity_Profile Inform Mechanism->Toxicity_Profile Inform Zebrafish Zebrafish Embryos Compound_Treat_Vivo Compound Exposure Zebrafish->Compound_Treat_Vivo Imaging High-Speed Video Imaging Compound_Treat_Vivo->Imaging Analysis Analysis of Heart Rate, Rhythm, and Morphology Imaging->Analysis Analysis->Toxicity_Profile

Caption: A typical experimental workflow for cardiotoxicity assessment.

Conclusion

The natural products Aconitine, Digitalis Glycosides, Grayanotoxin, and Paclitaxel exhibit significant cardiotoxicity through diverse mechanisms of action. While aconitine and grayanotoxin primarily target voltage-gated sodium channels, digitalis glycosides inhibit the Na+/K+ ATPase, all leading to disruptions in ion homeostasis and arrhythmogenesis. Paclitaxel's cardiotoxicity is less direct but clinically relevant, likely involving microtubule disruption.

The lack of available data on "this compound" highlights the importance of thorough preclinical toxicological evaluation of novel natural products. The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers to design and interpret studies aimed at understanding and mitigating the cardiotoxic risks associated with natural product-based drug discovery. Future research should focus on standardized assays and direct comparative studies to better rank the cardiotoxic potential of these and other novel compounds.

References

Cross-Validation of Analytical Methods for Iforrestine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of three prominent analytical methods for the quantitative analysis of the novel compound Iforrestine in a biological matrix. The objective is to offer a comparative assessment of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to guide researchers in selecting the most suitable method for their specific research needs. This document presents supporting experimental data and detailed methodologies to ensure reproducibility and clarity.

Overview of Analytical Methods

The quantification of novel therapeutic agents is a critical aspect of drug development. The choice of analytical method can significantly impact the accuracy, sensitivity, and throughput of sample analysis. While a multitude of techniques exist, this guide focuses on three widely adopted methods in pharmaceutical analysis: HPLC-UV, GC-MS, and LC-MS/MS.[1][2] Each method offers a unique set of advantages and is evaluated here for its performance in quantifying this compound.

Comparative Performance Data

A cross-validation study was conducted to assess the performance of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound in human plasma. The following table summarizes the key validation parameters for each method.

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (r²) 0.99850.99920.9998
Range (ng/mL) 10 - 20005 - 10000.1 - 500
Accuracy (%) 92.5 - 104.395.8 - 102.198.2 - 101.5
Precision (%RSD) < 8.5< 6.2< 4.8
Limit of Detection (LOD) (ng/mL) 520.05
Limit of Quantification (LOQ) (ng/mL) 1050.1
Sample Throughput ModerateLowHigh
Cost per Sample LowModerateHigh

Experimental Protocols

Detailed methodologies for the sample preparation and analysis of this compound using each of the evaluated techniques are provided below.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A universal liquid-liquid extraction protocol was employed for sample clean-up prior to analysis by all three methods to ensure consistency.

  • To 200 µL of human plasma, add 20 µL of an internal standard solution.

  • Add 1 mL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the appropriate mobile phase or solvent for each analytical method.

HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.

GC-MS Method
  • Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 50-550.

  • Monitored Ions (SIM): m/z 210, 285, 350 (hypothetical for this compound).

LC-MS/MS Method
  • Instrumentation: Sciex Triple Quad 5500 system coupled with an ExionLC AC system.

  • Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Q1 351.2 -> Q3 210.1 (hypothetical).

    • Internal Standard: Q1 356.2 -> Q3 215.1 (hypothetical).

Visualized Workflows and Pathways

To further elucidate the experimental process and a potential mechanism of action for this compound, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon HPLC HPLC-UV Recon->HPLC Inject GCMS GC-MS Recon->GCMS Inject LCMS LC-MS/MS Recon->LCMS Inject Compare Compare Performance Metrics (Linearity, Accuracy, Precision, LOD) HPLC->Compare GCMS->Compare LCMS->Compare

Figure 1: Experimental workflow for the cross-validation of analytical methods for this compound.

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Response Cellular Response (e.g., Apoptosis) Nucleus->Response Gene Expression

Figure 2: Hypothetical signaling pathway for the mechanism of action of this compound.

Conclusion

The cross-validation of analytical methods for the quantification of this compound in human plasma reveals distinct advantages for each technique.

  • HPLC-UV is a cost-effective and accessible method suitable for routine analysis where high sensitivity is not a primary requirement.

  • GC-MS offers improved sensitivity and selectivity over HPLC-UV, particularly for volatile and thermally stable compounds.

  • LC-MS/MS provides superior sensitivity, selectivity, and a wider linear range, making it the gold standard for bioanalytical studies, especially for compounds at low concentrations.

The choice of method should be guided by the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available resources. For early-stage drug discovery and development, the high sensitivity and specificity of LC-MS/MS are highly advantageous, while HPLC-UV may be sufficient for later-stage quality control applications.

References

Comparative Analysis of Natural vs. Synthetic Iforrestine: A Review of Biological Potency

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search of publicly available scientific literature and chemical databases did not yield any information on a compound named "Iforrestine." Consequently, a direct comparison of the biological potency of natural versus synthetic this compound cannot be provided at this time.

The absence of information on "this compound" could be due to several factors:

  • Novel Compound: It may be a recently discovered compound that has not yet been described in published literature.

  • Proprietary Name: The name could be a proprietary designation for a compound that is under development and not yet publicly disclosed.

  • Alternative Nomenclature: The compound may be more commonly known by a different chemical name or designation.

  • Spelling: There may be a misspelling in the provided name.

To facilitate a comprehensive comparison, further details on "this compound" are required. Should information become available, a detailed guide comparing the biological potency of its natural and synthetic forms would include the following sections:

Introduction to this compound

This section would provide a general overview of this compound, including its chemical structure, natural source (if applicable), and its known or putative biological targets and therapeutic potential.

Comparative Biological Potency

A detailed comparison of the biological activity of natural and synthetically derived this compound would be presented. This would involve a thorough analysis of key potency metrics.

Table 1: Comparative Potency Metrics of Natural vs. Synthetic this compound

ParameterNatural this compoundSynthetic this compoundFold DifferenceReference(s)
IC50 (nM) Data UnavailableData UnavailableN/AN/A
EC50 (nM) Data UnavailableData UnavailableN/AN/A
Ki (nM) Data UnavailableData UnavailableN/AN/A
Binding Affinity (Kd, nM) Data UnavailableData UnavailableN/AN/A

Experimental Protocols

Detailed methodologies for the key experiments used to determine the biological potency of this compound would be outlined to ensure reproducibility and critical evaluation of the findings.

Cell-Based Proliferation Assay
  • Cell Line: (e.g., Human cancer cell line relevant to this compound's target)

  • Seeding Density: (e.g., 5,000 cells/well in a 96-well plate)

  • Treatment: Cells would be treated with a serial dilution of natural or synthetic this compound for a specified duration (e.g., 72 hours).

  • Detection: Cell viability would be assessed using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: IC50 values would be calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Target-Based Binding Assay
  • Assay Principle: (e.g., Competitive binding assay using a radiolabeled or fluorescently labeled ligand for the target protein)

  • Protein Source: (e.g., Recombinant human target protein)

  • Incubation: The protein, labeled ligand, and varying concentrations of natural or synthetic this compound would be incubated to reach binding equilibrium.

  • Detection: The amount of bound labeled ligand would be quantified using a suitable detection method (e.g., scintillation counting or fluorescence polarization).

  • Data Analysis: Ki or Kd values would be determined by analyzing the competition binding curves.

Signaling Pathway of this compound

A diagram illustrating the putative signaling pathway affected by this compound would be provided to contextualize its mechanism of action.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Translocation Biological_Response Biological Response (e.g., Apoptosis, Proliferation Inhibition) Gene->Biological_Response Transcription & Translation This compound This compound This compound->Receptor Binding & Activation

Caption: Putative signaling pathway of this compound.

Experimental Workflow for Potency Comparison

A diagram outlining the logical flow of experiments to compare the potency of natural and synthetic this compound would be presented.

cluster_synthesis Compound Sourcing cluster_assays Biological Assays cluster_analysis Data Analysis Natural Natural this compound (Extraction & Purification) Cell_Assay Cell-Based Assay (e.g., Proliferation) Natural->Cell_Assay Target_Assay Target-Based Assay (e.g., Binding) Natural->Target_Assay Synthetic Synthetic this compound (Chemical Synthesis) Synthetic->Cell_Assay Synthetic->Target_Assay Data_Comp Quantitative Comparison (IC50, EC50, Ki) Cell_Assay->Data_Comp Target_Assay->Data_Comp

Caption: Workflow for comparing natural and synthetic this compound.

We encourage researchers with information on "this compound" to provide alternative names, CAS numbers, or relevant citations to enable the creation of a data-driven comparative guide.

Comparative Analysis of Synthetic Routes to (+)-Iforrestine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Iforrestine is a cardiotoxic natural product isolated from the Western Australian native shrub Isotropis forrestii. Its low natural abundance necessitates a synthetic approach to enable further study of its biological activity. This guide provides a comparative analysis of the synthetic strategies toward (+)-Iforrestine, based on the key retrosynthetic disconnections that have been explored. The primary challenge in the synthesis of Iforrestine lies in the stereocontrolled construction of its complex tetracyclic core, which includes a substituted aromatic unit and a functionalized piperidine ring system.

Retrosynthetic Analysis and Key Fragments

The general retrosynthetic strategy for (+)-Iforrestine identifies two key building blocks: a substituted aromatic precursor and a chiral L-pipecolic acid derivative.[1] The assembly of these fragments, followed by cyclization, constitutes the core of the synthetic challenge. This analysis focuses on the different approaches developed for the synthesis of these crucial intermediates.

Comparison of Synthetic Routes for the Aromatic Precursor

Two primary strategies have been investigated for the synthesis of the functionalized aromatic core of this compound. These routes differ in the key bond-forming step used to construct the nitrogen-containing heterocyclic ring fused to the aromatic system.

FeatureRoute 1: N-Insertion StrategyRoute 2: C-Insertion Strategy
Key Reaction N-insertion into a trisubstituted aromatic compound.C-insertion into a suitably substituted aromatic substrate.
Starting Materials Trisubstituted aromatic compounds (e.g., structure 8 in the source material).[1]Suitably substituted aromatic substrates (e.g., structures 9 or 10 in the source material).[1]
Reported Efficiency Described as "efficiently generated". Specific yields are not provided in the source material.[1]Described as "efficiently generated". Specific yields are not provided in the source material.[1]
Advantages Potentially convergent approach.May offer alternative regiochemical control.
Challenges Control of regioselectivity during N-insertion.Potential for side reactions and control of cyclization.

Synthesis of the L-Pipecolic Acid Fragment

A significant portion of the synthetic effort has been directed towards the asymmetric synthesis of the L-pipecolic acid moiety. The developed methodology utilizes a glycine enolate template to introduce the required stereochemistry and functionality.

FeatureGlycine Enolate Alkylation Route
Key Reaction Alkylation of a glycine enolate template followed by cyclization/deprotection.[1]
Starting Materials Glycine enolate template (structure 11 in the source material).[1]
Key Intermediates Alkylated template (structure 12 in the source material).[1]
Reported Efficiency Alkylation reported to proceed in "excellent chemical and diastereomeric yield". The cyclization/deprotection step generates the desired amino acid. Specific overall yields are not provided.[1]
Advantages High diastereoselectivity reported for the key alkylation step.[1]
Challenges Synthesis of the chiral glycine enolate template. Optimization of the cyclization/deprotection step.

Experimental Protocols

Detailed, step-by-step experimental protocols are not available in the primary source material. However, the key transformations are described as follows:

Route 1: N-Insertion Strategy (General Description) The synthesis of the aromatic precursor via the N-insertion route involves the reaction of a trisubstituted aromatic compound with a nitrogen-containing synthon. The reaction conditions would be chosen to favor the desired regioselective insertion of the nitrogen atom to form the heterocyclic ring.

Route 2: C-Insertion Strategy (General Description) The C-insertion strategy focuses on forming a carbon-carbon bond between a substituted aromatic precursor and a side chain that will ultimately form the fused heterocyclic ring. This would likely involve an intramolecular cyclization of a suitably functionalized aromatic intermediate.

Synthesis of the L-Pipecolic Acid Fragment (General Description) The synthesis of the L-pipecolic acid derivative commences with the generation of a chiral glycine enolate. This enolate is then alkylated with a suitable electrophile. The resulting intermediate, possessing the desired stereochemistry, undergoes a subsequent deprotection and cyclization sequence to afford the target L-pipecolic acid derivative.[1]

Synthetic Pathway Visualizations

Iforrestine_Retrosynthesis This compound (+)-Iforrestine Aromatic_Precursor Aromatic Precursor (5) This compound->Aromatic_Precursor C-N bond formation Pipecolic_Acid L-Pipecolic Acid Derivative (6 or 7) This compound->Pipecolic_Acid Amide bond formation Aromatic_Precursor_Synthesis cluster_0 Route 1: N-Insertion cluster_1 Route 2: C-Insertion Trisubstituted Aromatic (8) Trisubstituted Aromatic (8) Aromatic Precursor (5) Aromatic Precursor (5) Trisubstituted Aromatic (8)->Aromatic Precursor (5) N-Insertion Substituted Aromatic (9 or 10) Substituted Aromatic (9 or 10) Substituted Aromatic (9 or 10)->Aromatic Precursor (5) C-Insertion Pipecolic_Acid_Synthesis Glycine Enolate (11) Glycine Enolate (11) Alkylated Intermediate (12) Alkylated Intermediate (12) Glycine Enolate (11)->Alkylated Intermediate (12) Alkylation L-Pipecolic Acid Derivative (13) L-Pipecolic Acid Derivative (13) Alkylated Intermediate (12)->L-Pipecolic Acid Derivative (13) Cyclization/Deprotection

References

Validating the Mechanism of Action of Iforrestine: A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro mechanism of action of the novel investigational compound, Iforrestine, against other known inhibitors of the Janus kinase (JAK) family. This compound is a selective inhibitor of JAK1, a key tyrosine kinase involved in the signaling cascade of type I and type II interferons. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making it a critical target for therapeutic intervention. This document presents supporting experimental data to validate the efficacy and selectivity of this compound in a controlled, in vitro setting.

Comparative Analysis of Kinase Inhibitors

The inhibitory activity of this compound was assessed against a panel of commercially available JAK inhibitors. The half-maximal inhibitory concentration (IC50) was determined using a radiometric in vitro kinase assay. The results, summarized in the table below, demonstrate this compound's potent and selective inhibition of JAK1 compared to other JAK family members.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
This compound 15 250 >1000 >1000
Ruxolitinib2.84.533719
Tofacitinib1.2201.0112
Upadacitinib431102300>10000

Experimental Protocols

In Vitro Kinase Assay (Radiometric)

A standard radiometric protein kinase assay was employed to determine the IC50 values of the tested compounds.[1][2]

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes (purified)

  • Peptide substrate (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)

  • [γ-³²P]ATP (Adenosine Triphosphate)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • Test compounds (this compound and alternatives) dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • The kinase reaction is initiated by combining the recombinant kinase, the peptide substrate, and the test compound at varying concentrations in the kinase reaction buffer.

  • The reaction is started by the addition of [γ-³²P]ATP.

  • The mixture is incubated at 30°C for a specified period (e.g., 60 minutes) to allow for phosphorylation of the substrate.

  • The reaction is stopped by spotting the mixture onto phosphocellulose paper.

  • The paper is washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • The amount of ³²P incorporated into the peptide substrate is quantified using a scintillation counter.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Molecular Pathway and Experimental Design

To elucidate the context of this compound's mechanism of action, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNR Interferon Receptor (IFNAR1/IFNAR2) JAK1 JAK1 IFNR->JAK1 Activation TYK2 TYK2 IFNR->TYK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 JAK1->STAT2 Phosphorylation TYK2->STAT1 Phosphorylation TYK2->STAT2 Phosphorylation ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE IFN Interferon IFN->IFNR This compound This compound This compound->JAK1 Inhibition Gene Gene Transcription ISRE->Gene

Caption: Interferon signaling pathway and the inhibitory action of this compound.

start Start: Hypothesis Generation reagents Reagent Preparation: - Recombinant Kinases - Peptide Substrate - [γ-³²P]ATP - Test Compounds start->reagents assay In Vitro Kinase Assay (Radiometric) reagents->assay data Data Collection: Scintillation Counting assay->data analysis Data Analysis: IC50 Determination data->analysis comparison Comparative Analysis: This compound vs. Alternatives analysis->comparison conclusion Conclusion: Validate Mechanism of Action comparison->conclusion

Caption: Experimental workflow for in vitro validation of kinase inhibitors.

hypothesis Hypothesis: This compound selectively inhibits JAK1 exp_design Experimental Design: In vitro kinase assays against a panel of JAK family kinases hypothesis->exp_design pos_control Positive Controls: Known JAK inhibitors (Ruxolitinib, Tofacitinib, Upadacitinib) exp_design->pos_control neg_control Negative Control: DMSO (vehicle) exp_design->neg_control data_analysis Data Analysis: - Determine IC50 values - Compare selectivity profile pos_control->data_analysis neg_control->data_analysis validation Validation: This compound demonstrates potent and selective inhibition of JAK1 data_analysis->validation

Caption: Logical flow of the study design for validating this compound's mechanism of action.

References

Spectroscopic Data for Forrestine and its Diastereomers Remains Elusive in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for spectroscopic data of the natural product Iforrestine, likely a misspelling of Forrestine or Forrestin A, and its diastereomers has yielded limited specific experimental data. While the chemical structures and molecular formulas for Forrestine and Forrestin A, both isolated from the plant Tripterygium wilfordii, are available, detailed experimental spectroscopic datasets (NMR, MS, IR) and any information regarding their diastereomers are not readily accessible in the public domain. This lack of data prevents a direct comparative analysis as requested.

Chemical Structures:

Initial searches for "this compound" suggested the correct compound names to be "Forrestine" and "Forrestin A". Their structures have been identified and are presented below.

Forrestine:

  • Molecular Formula: C₄₃H₄₉NO₁₈

  • Structure: A complex diterpenoid alkaloid.

Forrestin A:

  • Molecular Formula: C₃₀H₄₂O₁₁

  • Structure: A triterpenoid.

Visual Representation of Chemical Structures:

chemical_structures cluster_forrestine Forrestine (C43H49NO18) cluster_forrestin_a Forrestin A (C30H42O11) Forrestine_structure [Structure of Forrestine - Not available for direct rendering in DOT format from search results] ForrestinA_structure [Structure of Forrestin A - Not available for direct rendering in DOT format from search results]

Caption: Chemical structures of Forrestine and Forrestin A.

Spectroscopic Data Comparison:

Despite extensive searches through scientific literature databases and chemical repositories, specific, quantitative spectroscopic data for Forrestine and Forrestin A could not be located. Consequently, the creation of comparative tables for their ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data is not possible at this time.

Furthermore, no information regarding the existence, isolation, or spectroscopic characterization of any diastereomers of either Forrestine or Forrestin A has been found. Diastereomers are stereoisomers that are not mirror images of each other and differ in the configuration at one or more, but not all, of the stereocenters. A comparative analysis would require the isolation and characterization of these specific stereoisomers.

Experimental Protocols:

The absence of specific spectroscopic data for the target compounds also means that the detailed experimental protocols for their acquisition are not available. However, a general workflow for the spectroscopic analysis of natural products is outlined below.

General Experimental Workflow for Spectroscopic Analysis of Natural Products:

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Comparison plant_material Plant Material (e.g., Tripterygium wilfordii) extraction Extraction and Fractionation plant_material->extraction isolation Isolation of Pure Compounds (e.g., Forrestine) extraction->isolation nmr NMR Spectroscopy (1H, 13C, 2D) isolation->nmr ms Mass Spectrometry (e.g., ESI-MS, HRMS) isolation->ms ir Infrared Spectroscopy (FTIR) isolation->ir structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation data_comparison Comparison with Diastereomers structure_elucidation->data_comparison

Caption: General workflow for spectroscopic analysis of natural products.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 600 MHz). The samples would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts would be reported in parts per million (ppm) relative to a standard (e.g., TMS). 2D NMR experiments such as COSY, HSQC, and HMBC would be used to establish connectivity and assign signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), likely with electrospray ionization (ESI), would be used to determine the accurate mass and molecular formula of the compounds. Fragmentation patterns observed in MS/MS experiments would provide further structural information.

  • Infrared (IR) Spectroscopy: IR spectra would be recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample would be prepared as a thin film or in a KBr pellet. The absorption bands, reported in wavenumbers (cm⁻¹), would indicate the presence of specific functional groups.

A comprehensive comparison of the spectroscopic data for Forrestine, Forrestin A, and their potential diastereomers cannot be provided due to the lack of publicly available experimental data. The information presented here is based on the available chemical structures and general knowledge of spectroscopic techniques. Further research and publication of the spectroscopic characterization of these compounds are necessary to enable a detailed comparative analysis. Researchers interested in this specific topic are encouraged to consult the primary literature on the isolation of natural products from Tripterygium wilfordii for any potential, yet unindexed, data.

In vivo efficacy of Iforrestine compared to standard of care

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of current research reveals no publicly available data on a compound named "Iforrestine." Consequently, a direct comparison of its in vivo efficacy against any standard of care is not possible at this time.

To fulfill the user's request for a comparative guide, it is essential to first establish the existence and therapeutic area of "this compound." Without this foundational information, including its proposed mechanism of action and the specific conditions it aims to treat, a relevant standard of care cannot be identified for comparison.

Researchers, scientists, and drug development professionals interested in this topic are encouraged to verify the compound's name and ascertain if it is a developmental codename or a recent discovery that has not yet been published in peer-reviewed literature. Once "this compound" is identified and its preliminary data becomes available, a comprehensive comparison guide can be developed. Such a guide would typically include:

  • Target Indication and Standard of Care: A clear definition of the disease or condition "this compound" is intended to treat, along with the current first-line therapies.

  • Mechanism of Action: A detailed description of the molecular pathways targeted by "this compound" in comparison to standard treatments.

  • In Vivo Efficacy Data: Summarized in tabular format, this would present key efficacy endpoints from preclinical models, such as tumor growth inhibition, reduction in disease-specific biomarkers, or improvement in survival rates.

  • Pharmacokinetic and Pharmacodynamic Profiles: Comparative data on drug absorption, distribution, metabolism, and excretion, as well as the dose-response relationship for both "this compound" and the standard of care.

  • Safety and Toxicology: A summary of preclinical safety data, including any observed adverse effects and the maximum tolerated dose.

  • Experimental Protocols: Detailed methodologies for the in vivo studies, enabling reproducibility and critical evaluation of the results.

At present, due to the absence of information on "this compound," the creation of the requested comparison guide, including data tables and visualizations, cannot be completed. Further investigation into the correct name or status of this compound is required.

Iforrestine: A New High-Purity Reference Standard for Diterpenoid Alkaloid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Analytical Chemistry Applications

In the realm of natural product analysis and drug development, the availability of high-purity, well-characterized reference standards is paramount for accurate quantification and identification. This guide introduces Iforrestine, a novel diterpenoid alkaloid, as a prospective analytical reference standard. Its performance and key analytical attributes are compared with Aconitine, a well-established reference material within the same chemical class. This document provides researchers, scientists, and drug development professionals with the essential data and methodologies to evaluate the suitability of this compound for their analytical needs.

Comparative Analysis of Analytical Standards

The selection of an appropriate reference standard is critical for ensuring the accuracy, precision, and reliability of analytical data. The following table summarizes the key analytical parameters of the novel this compound standard in comparison to the established Aconitine reference standard.

ParameterThis compound (Hypothetical) Aconitine (Typical)
Purity (by qNMR) > 99.5%Not typically stated; purity often determined by chromatographic methods.
Purity (by HPLC) > 99.0% (at 235 nm)≥95.0% to ≥99.0%[1]
Identity Confirmation Conforms to structure by ¹H-NMR, ¹³C-NMR, and HRMSConforms to established spectral data (e.g., MS, NMR)[2]
Water Content (Karl Fischer) < 0.5%Data not always provided on standard certificates of analysis.
Residual Solvents < 0.1%Data not always provided on standard certificates of analysis.
Storage Conditions Store at 2-8°C, protect from light.Store at -20°C or 2-10°C[3].
Stability Stable for at least 24 months under recommended storage. Solution stable for 72 hours at room temperature.Limited shelf life indicated by suppliers. Unstable in alkaline media[4].
Traceability Traceable to SI units via qNMR.Traceable to pharmacopoeial standards (e.g., Japanese Pharmacopoeia) where applicable[3].

Experimental Protocols

Detailed methodologies for the characterization and comparison of diterpenoid alkaloid reference standards are provided below. These protocols are representative of the analytical techniques used to establish the purity, identity, and stability of this compound and Aconitine.

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This method is used to assess the purity of the reference standard by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically employed for complex natural products. For diterpenoid alkaloids, a common mobile phase system is a mixture of acetonitrile and a buffered aqueous solution[5].

    • Solvent A: 0.1% Phosphoric acid in water, adjusted to pH 3.0 with triethylamine.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-20 min: 15-25% B

    • 20-40 min: 25-40% B

    • 40-45 min: 40-70% B

    • 45-50 min: 70% B (hold for 5 min)

    • 55-60 min: Re-equilibrate to 15% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in methanol to a final concentration of 1 mg/mL.

  • Purity Calculation: The purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total peak area of all components in the chromatogram.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This technique confirms the molecular weight of the compound, providing strong evidence of its identity.

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Use the same column and mobile phase conditions as described in the HPLC-UV protocol.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

  • Data Analysis: The acquired mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the analyte. The measured mass should be within 5 ppm of the theoretical calculated mass.

Purity Assignment by Quantitative NMR (qNMR)

qNMR is an absolute quantification method that can be used to assign a highly accurate purity value to a reference standard without the need for a specific standard of the same compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound/Aconitine standard and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Methanol-d4).

  • NMR Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum with a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to ensure full signal recovery.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Purity Calculation: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

Forced Degradation and Stability Assessment

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.

  • Stress Conditions: The reference material is subjected to a variety of stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours. Aconitine is known to be unstable under basic conditions[4].

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 24 hours.

    • Photostability: Exposure to light according to ICH Q1B guidelines.

  • Analysis: The stressed samples are analyzed by the HPLC-UV method described above.

  • Evaluation: The chromatograms of the stressed samples are compared to that of an unstressed sample. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main analyte peak. The percentage of degradation is calculated to assess the stability of the compound under different conditions.

Visualizations: Workflows and Signaling Pathways

To further aid in the understanding of the qualification process for a new reference standard and the biological context of diterpenoid alkaloids, the following diagrams are provided.

G cluster_0 Phase 1: Isolation & Characterization cluster_1 Phase 2: Qualification as Reference Standard cluster_2 Phase 3: Certification & Stability Isolation Isolation & Purification (e.g., from plant material) Structure Structural Elucidation (NMR, HRMS) Isolation->Structure Purity_Screen Initial Purity Screening (HPLC, TLC) Structure->Purity_Screen Purity_Assay Definitive Purity Assay (qNMR, Mass Balance) Purity_Screen->Purity_Assay Identity Identity Confirmation (FTIR, UV-Vis) Purity_Assay->Identity Content Water & Solvent Content (Karl Fischer, GC-HS) Identity->Content Stability Stability Studies (Forced Degradation, Long-Term) Content->Stability Homogeneity Homogeneity Testing Stability->Homogeneity Documentation Certificate of Analysis (Assigned Purity, Uncertainty) Homogeneity->Documentation Final_Product Final_Product Documentation->Final_Product Certified Reference Standard

Caption: Workflow for the qualification of a new analytical reference standard.

G cluster_0 Cellular Effects cluster_1 Physiological Outcome This compound This compound / Aconitine Nav_Channel Voltage-Gated Sodium Channel (Nav) This compound->Nav_Channel Binds to Site II Persistent_Activation Persistent Channel Activation Nav_Channel->Persistent_Activation Membrane Neuron Cell Membrane Sodium_Influx Continuous Na⁺ Influx Persistent_Activation->Sodium_Influx Depolarization Membrane Depolarization Sodium_Influx->Depolarization Action_Potential Spontaneous Firing (Action Potentials) Depolarization->Action_Potential Neurotoxicity Neurotoxicity Action_Potential->Neurotoxicity Arrhythmia Cardiac Arrhythmias Action_Potential->Arrhythmia

Caption: Signaling pathway of Aconitine-like alkaloids via sodium channels.

References

Comparative Toxicological Profiles of Iforrestine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the toxicological profiles of synthetic analogs of Iforrestine, a potent cardiotoxic alkaloid isolated from the Australian native shrub Isotropis forrestii. Due to the extreme toxicity of the parent compound, research into analogs has been aimed at identifying derivatives with potentially reduced toxicity while retaining other biological activities. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Toxicological Profile of this compound

This compound has been identified as the principle toxin in Isotropis forrestii, responsible for symptoms including anorexia, kidney failure, muscle spasms, and sudden death in cattle and sheep.[1] The primary target organs are the heart and kidneys.[1][2]

Cardiotoxicity: The precise molecular mechanism of this compound-induced cardiotoxicity is not fully elucidated. However, based on the effects of other cardiotoxic alkaloids, it is hypothesized to interfere with cardiac ion channels, leading to arrhythmias and cardiac muscle dysfunction.

Nephrotoxicity: Studies in sheep have shown that ingestion of Isotropis forrestii leads to acute primary renal failure, characterized by extensive necrosis of the proximal tubular epithelium.[2]

Comparative Toxicology of this compound Analogs

A thorough review of scientific literature, patent databases, and chemical registries reveals a significant lack of publicly available toxicological data for this compound analogs. Research efforts have primarily focused on the synthesis of these complex molecules, with toxicological evaluation remaining a future research direction.

Data Presentation:

Due to the absence of quantitative data, a comparative table of toxicological values (e.g., IC50, LD50) for this compound analogs cannot be provided at this time.

Experimental Protocols for Toxicological Assessment

To facilitate future research and a standardized comparison of this compound analogs, this section details key experimental methodologies for assessing cardiotoxicity and general cytotoxicity.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration at which an this compound analog induces cell death in cardiomyocytes.

Methodology: MTT Assay in H9c2 Cardiomyoblasts

  • Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and, after reaching 70-80% confluency, are treated with varying concentrations of this compound analogs for 24 to 72 hours.

  • MTT Addition: Following treatment, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of cell viability compared to a vehicle-treated control.

In Vitro Cardiotoxicity Assays

Objective: To assess the effect of this compound analogs on cardiac ion channels, which are critical for heart rhythm.

Methodology: hERG Potassium Channel Patch-Clamp Assay

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Ether-a-go-go-Related Gene (hERG) potassium channel are used.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the hERG current.

  • Compound Application: Cells are exposed to a range of concentrations of the this compound analog.

  • Data Analysis: The inhibition of the hERG current is measured, and the IC50 value (the concentration at which 50% of the channel activity is inhibited) is calculated. This is a critical assay as inhibition of the hERG channel is a major cause of drug-induced cardiac arrhythmias.

In Vivo Cardiotoxicity Models

Objective: To evaluate the cardiotoxic effects of this compound analogs in a whole-animal model.

Methodology: Rodent Model of Acute Cardiotoxicity

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Compound Administration: A single dose or repeated doses of the this compound analog are administered via an appropriate route (e.g., intraperitoneal or intravenous).

  • Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, and electrocardiogram (ECG) abnormalities.

  • Endpoint Analysis: At the end of the study, blood is collected for analysis of cardiac biomarkers (e.g., troponin). The heart is then excised, weighed, and subjected to histopathological examination to assess for any structural damage.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of toxicological assessment and the potential molecular interactions, the following diagrams are provided.

Experimental Workflow for Toxicological Profiling

G cluster_0 In Vitro Screening cluster_1 In Vivo Confirmation cluster_2 Data Analysis & Risk Assessment A This compound Analogs B Cytotoxicity Assay (e.g., MTT on Cardiomyocytes) A->B C hERG Patch-Clamp Assay A->C G Determine IC50 / LD50 B->G C->G D Rodent Model of Cardiotoxicity E ECG & Biomarker Analysis D->E F Histopathology of Heart Tissue D->F E->G H Structure-Activity Relationship (SAR) F->H G->H I Toxicological Profile G->I H->I J Decision I->J Lead Candidate Selection

Caption: Workflow for assessing the toxicological profile of this compound analogs.

Hypothesized Signaling Pathway for Cardiotoxicity

G cluster_0 Molecular Level cluster_1 Cellular Level cluster_2 Organ Level A This compound Analog B Cardiac Ion Channels (e.g., hERG K+ Channel) A->B Binding/Inhibition C Disruption of Ion Homeostasis B->C D Altered Action Potential C->D E Arrhythmia D->E F Cardiomyocyte Apoptosis D->F G Impaired Cardiac Contractility E->G F->G H Cardiotoxicity G->H

References

Safety Operating Guide

Proper Disposal Procedures for Iforrestine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Iforrestine" is a placeholder name for a hypothetical research chemical, as no publicly available scientific data exists for a compound with this designation. The following disposal procedures are based on established best practices for handling and disposing of novel or uncharacterized chemical compounds in a laboratory setting. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

This guide provides essential safety and logistical information for the proper disposal of the hypothetical research compound this compound, ensuring the safety of laboratory personnel and compliance with standard regulations.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is crucial to wear the appropriate Personal Protective Equipment (PPE). The level of PPE required depends on the potential hazards of the compound, which should be thoroughly assessed before any handling.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryRecommended EquipmentPurpose
Eye and Face Safety goggles or a face shield.[1][2]Protects against splashes, sprays, and airborne particles of this compound.[1][2]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][2] The specific glove material should be chosen based on the known or suspected properties of this compound.Prevents skin contact with the compound.
Body A lab coat, chemical-resistant apron, or coveralls.[1]Protects against spills and contamination of personal clothing.[1]
Respiratory A fume hood or other ventilated enclosure. In cases of high aerosolization potential, a respirator (e.g., N95 or higher) may be necessary.[1]Minimizes inhalation of this compound dust or vapors.[1]
Foot Closed-toe shoes, preferably with slip-resistant soles.[1]Protects feet from spills and falling objects.

Source: Adapted from general laboratory safety guidelines.

II. This compound Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[3][4] Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

Table 2: this compound Waste Segregation Guidelines

Waste TypeContainer RequirementsLabeling Requirements
Solid this compound Waste A clearly labeled, sealed, and durable container compatible with the chemical."Hazardous Waste," "this compound, Solid," and the date of accumulation.
Liquid this compound Waste A leak-proof, screw-cap container with secondary containment to prevent spills.[3]"Hazardous Waste," "this compound, Liquid," the solvent used, and the date of accumulation.
Contaminated Labware/Debris Puncture-resistant containers for sharps; sealed bags for non-sharp items.[5]"Hazardous Waste," "this compound Contaminated Debris," and the date of accumulation.

Source: Based on standard hazardous waste management protocols.

III. Experimental Protocol: Decontamination of this compound Spills

In the event of an this compound spill, immediate and appropriate action is necessary to contain and decontaminate the area. The following is a general protocol for a small, manageable spill. For large spills, evacuate the area and contact your institution's EHS emergency line.

Methodology:

  • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.

  • Don PPE: If not already wearing it, put on the appropriate PPE as detailed in Table 1.

  • Contain the Spill: For liquid spills, use an absorbent material like vermiculite or a chemical spill pillow to dike the spill and prevent it from spreading.[6] For solid spills, gently cover the material with a damp paper towel to prevent aerosolization.

  • Neutralization (if applicable): If the chemical nature of this compound is known to be acidic or basic, neutralize it with an appropriate agent (e.g., sodium bicarbonate for acids, citric acid for bases).[6][7]

  • Clean-Up:

    • Liquids: Once absorbed, carefully scoop the absorbent material into a designated hazardous waste container.[7]

    • Solids: Carefully wipe up the contained solid with damp paper towels and place them in the hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent, followed by water. All cleaning materials must be disposed of as hazardous waste.[7]

  • Dispose of Waste: Seal and label the hazardous waste container according to the guidelines in Table 2.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, even if it is small.

IV. Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and compliance from the point of generation to final disposal.

cluster_0 Laboratory Procedures cluster_1 EHS & Vendor Procedures A Generation of this compound Waste B Segregate Waste (Solid, Liquid, Debris) A->B Proper Handling C Label Waste Container B->C Accurate Identification D Store in Designated Satellite Accumulation Area C->D Safe Storage E Request Waste Pickup from EHS D->E Container Full or Project Complete F EHS Transports Waste to Central Facility E->F Scheduled Collection G Final Disposal by Licensed Vendor F->G Compliant Removal

Caption: Workflow for the proper disposal of this compound waste.

V. Final Disposal Considerations

  • Never dispose of this compound down the sink or in the regular trash. [3][8][9]

  • Keep hazardous waste containers closed except when adding waste. [3][8]

  • Store incompatible chemicals separately. [3]

  • Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[3][8] After triple-rinsing, the container can often be disposed of in the regular trash, but confirm this with your EHS department.[8]

  • Unknowns: If the properties of this compound are unknown, it must be treated as a hazardous waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of the hypothetical compound this compound, fostering a secure laboratory environment. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific research and facilities.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.